Bactenecin
Description
from bovine neutrophils
Structure
2D Structure
Propriétés
IUPAC Name |
2-[[28-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-13,22-di(butan-2-yl)-10,25-bis[3-(diaminomethylideneamino)propyl]-6,9,12,15,18,21,24,27-octaoxo-7,16,19-tri(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H118N24O13S2/c1-13-34(11)46-57(97)78-38(21-17-25-75-62(69)70)49(89)83-43(31(5)6)54(94)82-42(53(93)79-39(59(99)100)22-18-26-76-63(71)72)29-102-101-28-41(81-51(91)40(27-30(3)4)80-48(88)36(64)19-15-23-73-60(65)66)52(92)77-37(20-16-24-74-61(67)68)50(90)86-47(35(12)14-2)58(98)85-44(32(7)8)55(95)84-45(33(9)10)56(96)87-46/h30-47H,13-29,64H2,1-12H3,(H,77,92)(H,78,97)(H,79,93)(H,80,88)(H,81,91)(H,82,94)(H,83,89)(H,84,95)(H,85,98)(H,86,90)(H,87,96)(H,99,100)(H4,65,66,73)(H4,67,68,74)(H4,69,70,75)(H4,71,72,76) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHISNKCGUDDGEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)C(C)C)CCCN=C(N)N)C(C)CC)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H118N24O13S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1483.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116229-36-8 | |
| Record name | Bactenecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116229368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Homologs of Bactenecin in Ruminant Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bactenecin and its known homologs in various ruminant species. Bactenecins are a family of antimicrobial peptides (AMPs) that play a crucial role in the innate immune system of these animals. This document details their structure, antimicrobial activity, and mechanisms of action, presenting quantitative data in a comparative format. Furthermore, it outlines key experimental protocols for the isolation, characterization, and functional analysis of these promising biomolecules, which hold significant potential for the development of novel antimicrobial agents.
Introduction to Bactenecins
Bactenecins are a class of cationic antimicrobial peptides predominantly found in the neutrophils of ruminants.[1] They are characterized by their potent and broad-spectrum antimicrobial activity against a range of pathogens, including both Gram-negative and Gram-positive bacteria.[2][3] The first this compound was isolated from bovine neutrophils and was found to be a cyclic dodecapeptide containing a disulfide bond.[4][5] Subsequent research has identified a variety of this compound homologs in other ruminant species, such as sheep and goats, which can be both cyclic and linear in structure.[6][] Many of these are proline-rich, a feature associated with their mechanism of action which can involve not only membrane disruption but also the inhibition of intracellular processes like protein synthesis.[8][9]
Quantitative Data on this compound Homologs
The following table summarizes the key quantitative data for various this compound homologs identified in different ruminant species. This allows for a direct comparison of their physical properties and antimicrobial efficacy.
| Homolog Name | Species | Structure | Amino Acid Count | Molecular Mass (Da) | Net Charge | Key Antimicrobial Activity (MIC in µM) | Reference |
| This compound (Bovine) | Bos taurus (Cattle) | Cyclic (disulfide bond) | 12 | 1485.92 | +4 | E. coli: variable, S. aureus: variable | [4][5] |
| This compound 5 (Bac5) | Bos taurus (Cattle) | Linear | 43 | ~5000 | High positive | Broad spectrum, including some mycobacteria | [2][8] |
| This compound 7 (Bac7) | Bos taurus (Cattle) | Linear, Proline-rich | - | ~7000 | High positive | Effective against Gram-negative bacteria like E. coli, S. typhimurium, and K. pneumoniae | [8] |
| ChBac5 | Capra hircus (Goat) | Linear, Proline-rich | - | - | High positive | Broad-spectrum activity | [10] |
| ChBac3.4 | Capra hircus (Goat) | Linear, Proline-rich | 26 | - | +8 | More active against bacterial membranes and tumor cells | [6] |
| mini-ChBac7.5Nα | Capra hircus (Goat) | Linear, N-terminal fragment of Bac7.5 | 22 | 2895.5 | - | P. aeruginosa, Klebsiella spp., A. baumannii: 0.5-4 µM | [11][12] |
| mini-ChBac7.5Nβ | Capra hircus (Goat) | Linear, N-terminal fragment of Bac7.5 | 21 | 2739.3 | - | P. aeruginosa, Klebsiella spp., A. baumannii: 0.5-4 µM | [11][12] |
| This compound-1 (Ovine) | Ovis aries (Sheep) | - | - | - | - | Active against Gram-negative and Gram-positive bacteria | [] |
| OaBac5mini | Ovis aries (Sheep) | Linear, Truncated form of OaBac5 | - | - | High positive | Strong response against Gram-negative bacteria | [8] |
| OaBac7.5mini | Ovis aries (Sheep) | Linear, Truncated form of OaBac7.5 | - | - | - | Less effective than OaBac5mini | [8] |
Antimicrobial Mechanism of Action
The antimicrobial activity of bactenecins is multifaceted. Their cationic nature facilitates an initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[13] This interaction can lead to membrane permeabilization and disruption, causing leakage of cellular contents and ultimately cell death.[4][14]
For proline-rich bactenecins, such as Bac5 and Bac7, the mechanism is more complex and can involve translocation across the bacterial membrane without causing significant lysis.[1] Once inside the cytoplasm, these peptides can bind to intracellular targets, most notably the 70S ribosome, thereby inhibiting protein synthesis.[6][15] This dual-action mechanism makes bactenecins and their homologs particularly effective antimicrobial agents.
Caption: Antimicrobial mechanism of this compound homologs.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of this compound homologs.
Isolation and Purification of Bactenecins from Neutrophils
-
Leukocyte Isolation: Obtain fresh blood from the ruminant species of interest. Isolate leukocytes, enriched for neutrophils, through density gradient centrifugation or hypotonic lysis of erythrocytes.[12]
-
Peptide Extraction: Homogenize the isolated leukocytes in an acidic solution (e.g., 10% acetic acid) to extract the cationic peptides. Centrifuge the homogenate to remove cellular debris.[12]
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to capture the peptides from the acidic extract. Wash the cartridge to remove salts and unbound material, then elute the peptides with an organic solvent (e.g., acetonitrile) gradient.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the peptide fractions using RP-HPLC with a C18 column.[6] Elute the peptides using a gradient of acetonitrile in water, both containing a small amount of trifluoroacetic acid (TFA). Monitor the elution profile at 220 nm and collect the peptide peaks.
-
Mass Spectrometry (MS): Determine the molecular mass of the purified peptides using MALDI-TOF or ESI-MS to confirm their identity.[6]
Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Culture Preparation: Grow the target bacterial strains to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Peptide Dilution Series: Prepare a two-fold serial dilution of the purified this compound homolog in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the bacteria to each well to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Membrane Permeabilization Assays
This assay is typically performed for Gram-negative bacteria.
-
Bacterial Suspension: Prepare a suspension of the target Gram-negative bacteria in a buffer (e.g., HEPES).
-
Fluorescent Probe: Use a fluorescent probe that is normally excluded by the outer membrane, such as N-phenyl-1-naphthylamine (NPN).
-
Measurement: Add the bacterial suspension and NPN to a fluorometer cuvette. After establishing a baseline fluorescence, add the this compound homolog. An increase in fluorescence indicates the uptake of NPN due to outer membrane permeabilization.
-
Bacterial Strain: Use a bacterial strain that expresses cytoplasmic β-galactosidase, such as E. coli ML-35.
-
Chromogenic Substrate: Use a chromogenic substrate for β-galactosidase that cannot cross the intact inner membrane, such as o-nitrophenyl-β-D-galactopyranoside (ONPG).[14]
-
Measurement: Add the bacterial suspension and ONPG to a spectrophotometer cuvette. After establishing a baseline absorbance, add the this compound homolog. An increase in absorbance at 420 nm indicates the hydrolysis of ONPG due to inner membrane permeabilization.[14]
Conclusion and Future Directions
The bactenecins and their homologs found in ruminants represent a rich source of potent and diverse antimicrobial peptides. Their dual mechanism of action, involving both membrane disruption and inhibition of intracellular targets, makes them attractive candidates for the development of new therapeutics to combat antibiotic-resistant pathogens. The methodologies outlined in this guide provide a framework for the continued discovery, characterization, and optimization of these promising molecules. Future research should focus on elucidating the structure-activity relationships of these peptides to enable the rational design of synthetic analogs with enhanced efficacy and stability.
Caption: Experimental workflow for this compound homolog analysis.
References
- 1. In vitro and in vivo properties of the bovine antimicrobial peptide, this compound 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. genscript.com [genscript.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. brieflands.com [brieflands.com]
- 6. Caprine Bactenecins as Promising Tools for Developing New Antimicrobial and Antitumor Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Antimicrobial Peptide, this compound 5, Supports Cell-Mediated but Not Humoral Immunity in the Context of a Mycobacterial Antigen Vaccine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Peptides in Farm Animals: An Updated Review on Its Diversity, Function, Modes of Action and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minibactenecins ChBac7.Nα and ChBac7. Nβ - Antimicrobial Peptides from Leukocytes of the Goat Capra hircus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minibactenecins ChBac7.Nα and ChBac7. Nβ - Antimicrobial Peptides from Leukocytes of the Goat Capra hircus. - PDF (English) - Shamova - Acta Naturae [actanaturae.ru]
- 13. Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens [frontiersin.org]
- 15. Systematic Analysis of Intracellular-targeting Antimicrobial Peptides, this compound 7, Hybrid of Pleurocidin and Dermaseptin, Proline–Arginine-rich Peptide, and Lactoferricin B, by Using Escherichia coli Proteome Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Bactenecin with Bacterial Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bactenecin, a cationic antimicrobial peptide (AMP) originally isolated from bovine neutrophils, represents a promising candidate in the search for novel antibiotics to combat multidrug-resistant bacteria.[1][2][3] Its primary mechanism of action involves a direct and disruptive interaction with the bacterial cell membrane, leading to rapid cell death. This technical guide provides a comprehensive overview of the molecular interactions between this compound and bacterial membranes, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for studying these interactions. Visual workflows and pathway diagrams are included to facilitate a deeper understanding of the experimental and biological processes involved.
Introduction to this compound
This compound is a small, 12-amino acid peptide (RLCRIVVIRVCR-NH₂) characterized by a cationic nature due to its arginine residues and a cyclic structure formed by a disulfide bond between two cysteine residues.[1][2] This amphipathic structure is crucial for its antimicrobial activity, particularly against Gram-negative bacteria.[1][4] While its cyclic form is highly effective against Gram-negative species, linear derivatives have shown increased activity against some Gram-positive bacteria.[4][5][6] The primary target of this compound is the bacterial cell envelope, where it exerts its bactericidal effects through membrane disruption, a mechanism that is less likely to induce bacterial resistance compared to conventional antibiotics that target specific metabolic pathways.[2]
Mechanism of Action: A Multi-Step Assault on the Bacterial Membrane
The interaction of this compound with bacterial cell membranes is a rapid, multi-step process that ultimately compromises the integrity of the cell, leading to leakage of cellular contents and cell death.[1][2] The process can be broadly categorized into the following stages:
-
Electrostatic Attraction and Outer Membrane Binding: Due to its positive charge, this compound is initially attracted to the negatively charged components of the bacterial cell envelope. In Gram-negative bacteria, this primarily involves interaction with the lipopolysaccharide (LPS) of the outer membrane.[2][4][7] In Gram-positive bacteria, the initial interaction is with teichoic acids.[2] This binding displaces divalent cations that normally stabilize the outer membrane, causing localized disruption.[6]
-
Outer Membrane Permeabilization: Following the initial binding, this compound permeabilizes the outer membrane, allowing its passage to the inner membrane.[1][4][6] This self-promoted uptake is a critical step for its activity against Gram-negative bacteria.[6]
-
Inner Membrane Interaction and Depolarization: Upon reaching the cytoplasmic membrane, this compound interacts with the negatively charged phospholipids. This interaction leads to a rapid depolarization of the membrane potential, a key event in its bactericidal action.[1][4]
-
Membrane Disruption and Pore Formation: The accumulation of this compound molecules on and within the inner membrane leads to significant disruption. While the exact model of pore formation is still under investigation, evidence suggests that homodimeric this compound can form pores in the bacterial membrane, leading to the leakage of intracellular components and ultimately, cell death.[8] Computational modeling suggests a stable and deep insertion of this compound into the membrane.[7][9]
Below is a diagram illustrating the proposed mechanism of action of this compound on a Gram-negative bacterial cell membrane.
Caption: Mechanism of this compound interaction with a Gram-negative bacterial membrane.
Quantitative Data on this compound's Bioactivity
The antimicrobial efficacy of this compound and its derivatives has been quantified through various assays. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its Derivatives against Various Bacterial Strains.
| Peptide | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Escherichia coli ATCC25922 | 16 | [1] |
| This compound | Pseudomonas aeruginosa | >32 | [4] |
| This compound | Salmonella typhimurium | 8 | [4] |
| This compound | Staphylococcus aureus | >32 | [4] |
| This compound | Burkholderia pseudomallei | 20 (µM) | [7] |
| Linear this compound | Escherichia coli | >32 | [4] |
| Linear this compound | Staphylococcus epidermidis | 8 | [4] |
| K₂W₃V₁₀R₁₁ | Escherichia coli ATCC25922 | 4 | [1] |
| W₂R₃V₁₀R₁₁ | Escherichia coli ATCC25922 | 4 | [1] |
Table 2: Membrane Permeabilization and Depolarization Data.
| Peptide | Assay | Target Organism | Concentration | Effect | Reference |
| This compound | Outer Membrane Permeabilization (NPN Assay) | E. coli UB1005 | 0.8 µg/mL | 50% maximal fluorescence | [6] |
| Linear this compound | Outer Membrane Permeabilization (NPN Assay) | E. coli UB1005 | 4.5 µg/mL | 50% maximal fluorescence | [6] |
| This compound Derivatives | Inner Membrane Permeabilization (ONPG Assay) | E. coli | 1x MIC | Time-dependent increase | [1] |
| This compound Derivatives | Cytoplasmic Membrane Depolarization (diSC₃-5 Assay) | E. coli UB1005 | 1x MIC | Rapid increase in fluorescence | [1] |
| This compound | LPS Binding (PMB-BY Displacement) | B. pseudomallei | 5 µM | 15% displacement | [7] |
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the interaction of this compound with bacterial membranes.
Outer Membrane Permeability Assay (NPN Uptake)
This assay measures the ability of a peptide to disrupt the outer membrane of Gram-negative bacteria, allowing the hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN) to enter the phospholipid layer, where it exhibits increased fluorescence.
Materials:
-
Mid-logarithmic phase culture of Escherichia coli UB1005
-
5 mM HEPES buffer (pH 7.2) containing 5 mM glucose
-
N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)
-
This compound or derivative peptide solution of known concentration
-
Fluorometer and cuvettes
Protocol:
-
Grow E. coli UB1005 to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Harvest the cells by centrifugation (e.g., 2000 x g for 10 minutes).
-
Wash the cell pellet once with 5 mM HEPES buffer (pH 7.2) with 5 mM glucose.
-
Resuspend the cells in the same buffer to an OD₆₀₀ of 0.2.
-
Add NPN to the bacterial suspension to a final concentration of 10 µM and allow it to equilibrate for about 3 minutes.
-
Measure the baseline fluorescence (Excitation λ = 350 nm, Emission λ = 420 nm).
-
Add the peptide solution to the cuvette at the desired final concentration.
-
Immediately record the increase in fluorescence intensity over time until a stable signal is reached.
-
The percentage of NPN uptake can be calculated relative to a positive control (e.g., polymyxin B) that causes maximal permeabilization.
Inner Membrane Permeability Assay (ONPG Uptake)
This assay assesses the permeabilization of the inner bacterial membrane using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG). In E. coli strains expressing cytoplasmic β-galactosidase, the entry of ONPG through a permeabilized inner membrane results in its enzymatic cleavage to o-nitrophenol, which can be measured spectrophotometrically at 420 nm.
Materials:
-
Mid-logarithmic phase culture of a suitable E. coli strain (e.g., ML-35)
-
Phosphate buffered saline (PBS, pH 7.4)
-
o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (e.g., 30 mM in PBS)
-
This compound or derivative peptide solution
-
Spectrophotometer and microplate reader
Protocol:
-
Grow the E. coli strain to mid-log phase.
-
Harvest and wash the cells as described for the NPN assay.
-
Resuspend the cells in PBS to an OD₆₀₀ of 0.2.
-
Add ONPG to the cell suspension to a final concentration of 1.5 mM.
-
Add the peptide at the desired concentration (e.g., 1x MIC).
-
Immediately begin monitoring the absorbance at 420 nm at regular intervals (e.g., every 5 minutes) for a defined period (e.g., 60 minutes) at 37°C.
-
A control with no peptide should be run in parallel to measure basal β-galactosidase activity.
Cytoplasmic Membrane Depolarization Assay (diSC₃-5 Fluorescence)
This assay utilizes the membrane potential-sensitive fluorescent dye diSC₃-5. This cationic dye accumulates in the polarized cytoplasmic membrane, leading to self-quenching of its fluorescence. Depolarization of the membrane potential by a peptide causes the release of the dye into the cytoplasm, resulting in an increase in fluorescence intensity.
Materials:
-
Mid-logarithmic phase culture of E. coli UB1005
-
5 mM HEPES buffer (pH 7.2) containing 20 mM glucose
-
0.1 M KCl
-
diSC₃-5 stock solution (e.g., 1 mM in DMSO)
-
This compound or derivative peptide solution
-
Fluorometer and cuvettes
Protocol:
-
Grow, harvest, and wash the bacterial cells as previously described.
-
Resuspend the cells in 5 mM HEPES buffer with 20 mM glucose to an OD₆₀₀ of 0.05.
-
Add diSC₃-5 to the cell suspension to a final concentration of 0.4 µM and incubate in the dark at room temperature until the fluorescence quenching is stable (approximately 30-60 minutes).
-
Add KCl to a final concentration of 0.1 M to equilibrate the K⁺ concentration across the membrane.
-
Measure the baseline fluorescence (Excitation λ = 622 nm, Emission λ = 670 nm).
-
Add the peptide solution at the desired concentration (e.g., 1x MIC).
-
Record the increase in fluorescence intensity over time.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for investigating the interaction of this compound with bacterial membranes, from initial screening to detailed mechanistic studies.
References
- 1. Frontiers | Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens [frontiersin.org]
- 2. Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Interaction of the cyclic antimicrobial cationic peptide this compound with the outer and cytoplasmic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.sahmri.org.au [research.sahmri.org.au]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Action of the Cyclic Peptide this compound on Burkholderia pseudomallei Correlates with Efficient Membrane Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different modes of antibiotic action of homodimeric and monomeric this compound, a cathelicidin-derived antibacterial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Solid-Phase Synthesis of Bactenecin (RLCRIVVIRVCR-NH₂)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bactenecin is a cationic antimicrobial peptide originally isolated from bovine neutrophils, characterized by its cyclic structure formed by a disulfide bond between two cysteine residues.[1] Its sequence is Arg-Leu-Cys-Arg-Ile-Val-Val-Ile-Arg-Val-Cys-Arg-NH₂.[1] this compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria.[1] This document provides a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), a widely adopted method for producing high-purity peptides for research and pharmaceutical applications.[2]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | RLCRIVVIRVCR-NH₂ | [1] |
| Molecular Formula | C₆₃H₁₁₈N₂₄O₁₃S₂ | [3] |
| Molecular Weight (Theoretical) | 1483.9 Da | [3] |
| Purity (Post-HPLC) | >95% | [1] |
| Purification Rate (Typical) | ~70% | [4][5] |
Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of this compound
This protocol outlines the manual synthesis of this compound on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials and Reagents
-
Rink Amide AM resin (100-200 mesh)
-
Fmoc-protected amino acids: Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Cys(Trt)-OH, Fmoc-Ile-OH, Fmoc-Val-OH
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Activation Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Washing Solvents: DMF, DCM (Dichloromethane), Isopropanol (IPA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
Precipitation/Washing Solvent: Cold diethyl ether
-
Disulfide Bond Formation Buffer: 0.1 M Ammonium bicarbonate buffer (pH 8.2) with 10% DMSO
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
Synthesis Workflow
Caption: Experimental workflow for the solid-phase synthesis of this compound.
Step-by-Step Procedure
-
Resin Preparation:
-
Place the Rink Amide resin in a reaction vessel.
-
Swell the resin in DMF for at least 1 hour.
-
-
First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):
-
Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF, IPA, and DCM.
-
-
Chain Elongation (Iterative Cycles):
-
Repeat the following cycle for each subsequent amino acid in the sequence (Cys(Trt), Val, Arg(Pbf), Ile, Val, Val, Ile, Arg(Pbf), Cys(Trt), Leu, Arg(Pbf)):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin with DMF (3x), IPA (2x), and DMF (3x).
-
Coupling: Pre-activate the next Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes. Add the solution to the resin and shake for 2 hours.
-
Washing: Wash the resin with DMF (3x), IPA (2x), and DCM (3x).
-
-
-
Cleavage and Global Deprotection:
-
After the final amino acid coupling, perform a final Fmoc deprotection.
-
Wash the resin thoroughly with DMF and DCM, and dry under vacuum.
-
Treat the dried resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude linear peptide under vacuum.
-
-
Disulfide Bond Formation (Cyclization):
-
Dissolve the crude linear peptide in 0.1 M ammonium bicarbonate buffer (pH 8.2) containing 10% DMSO at a low peptide concentration (0.1-1 mg/mL) to favor intramolecular cyclization.
-
Stir the solution open to the air for 24-48 hours, monitoring the reaction by HPLC and MS.
-
-
Purification and Characterization:
-
Lyophilize the cyclized peptide solution.
-
Purify the crude cyclic this compound by RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide and lyophilize.
-
Confirm the molecular weight of the final product by mass spectrometry. The expected monoisotopic mass will be consistent with the theoretical value of 1483.9 Da.
-
Logical Protocol Relationships
References
- 1. Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Triphenylphosphonium Analogs of Short Peptide Related to this compound 7 and Oncocin 112 as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. brieflands.com [brieflands.com]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 8. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
Application Note: Recombinant Expression and Purification of Bactenecin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bactenecin is a small, cationic antimicrobial peptide (AMP) originally isolated from bovine neutrophils, characterized by a loop structure formed by a disulfide bridge.[1] Its broad-spectrum antimicrobial activity makes it a candidate for therapeutic development. However, obtaining large quantities from natural sources is impractical. Recombinant expression, particularly in Escherichia coli, offers a cost-effective and scalable alternative.[2]
Direct expression of small, cationic AMPs like this compound in E. coli can be challenging due to potential toxicity to the host and susceptibility to proteolytic degradation.[2] A common and effective strategy to overcome these issues is to express the peptide as a fusion protein. This approach typically involves fusing the target peptide to a larger, protective carrier protein and incorporating an affinity tag, such as a polyhistidine (His)-tag, for simplified purification.[2][3]
This application note provides a detailed protocol for the expression of a His-tagged this compound fusion protein in E. coli, its isolation from inclusion bodies, and subsequent purification to yield the active, mature peptide.
Experimental Protocols
Gene Synthesis and Vector Construction
The expression strategy involves fusing the this compound gene to a carrier protein (e.g., Maltose-Binding Protein, MBP) to enhance stability and promote high-level expression. A Hexa-histidine (6xHis) tag is included for affinity purification, and an Enterokinase cleavage site is engineered between the carrier protein and the this compound sequence to allow for the release of the native peptide.[4]
Protocol:
-
Gene Design: Design a synthetic gene construct encoding the following elements in tandem: N-terminal 6xHis tag -> Carrier Protein (e.g., MBP) -> Enterokinase Recognition Site (DDDDK) -> this compound sequence. Codon-optimize the entire sequence for expression in E. coli.
-
Vector Selection: Subclone the synthetic gene into a suitable high-expression vector, such as pET-28a(+) or pET-32a(+), under the control of a T7 promoter. These vectors provide necessary elements for high-level, inducible expression in appropriate E. coli strains.
-
Cloning: Use standard restriction enzyme digestion and ligation techniques to insert the gene construct into the multiple cloning site of the expression vector.
-
Transformation and Verification: Transform the resulting plasmid into a cloning host strain like E. coli DH5α for plasmid amplification. Verify the sequence of the final construct by DNA sequencing.
Expression of the Fusion Protein
Expression is carried out in an E. coli strain engineered for high-level protein production, such as BL21(DE3). Overexpression often leads to the formation of insoluble aggregates known as inclusion bodies, which is advantageous as it sequesters the potentially toxic peptide and simplifies initial purification.[2][5]
Protocol:
-
Transformation: Transform the verified expression plasmid into E. coli BL21(DE3) competent cells. Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a) and incubate overnight at 37°C.[6]
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth with the selective antibiotic. Grow overnight at 37°C with shaking at 200 rpm.[7]
-
Expression Culture: Inoculate 1 L of fresh LB broth (with antibiotic) with 10 mL of the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[7]
-
Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. To promote proper folding and potentially reduce toxicity, lower the incubation temperature to 18-25°C and continue shaking for an additional 16-18 hours.[6]
-
Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 20 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.[7]
Purification of Recombinant this compound
The purification process involves the isolation and solubilization of inclusion bodies, affinity chromatography to capture the fusion protein, enzymatic cleavage to release this compound, and a final polishing step.
Protocol:
-
Inclusion Body Isolation:
-
Resuspend the frozen cell pellet (from 1 L culture) in 30 mL of Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0) supplemented with lysozyme (1 mg/mL) and DNase I.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the insoluble inclusion bodies.[8]
-
Wash the inclusion body pellet twice by resuspending in Lysis Buffer containing 1% Triton X-100, followed by centrifugation. This removes membrane proteins and other contaminants.[8]
-
-
Solubilization and Affinity Chromatography (IMAC):
-
Solubilize the washed inclusion bodies in 20 mL of Solubilization/Binding Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, 8 M Urea, pH 8.0).[5][9]
-
Clarify the solution by centrifugation at 20,000 x g for 30 minutes.
-
Equilibrate a Ni-NTA affinity column (5 mL resin volume) with 10 column volumes (CV) of Binding Buffer.
-
Load the clarified supernatant onto the column. The His-tagged fusion protein will bind to the resin.[9][10]
-
Wash the column with 10 CV of Wash Buffer (50 mM Tris-HCl, 300 mM NaCl, 40 mM Imidazole, 8 M Urea, pH 8.0) to remove non-specifically bound proteins.
-
Elute the fusion protein with 5 CV of Elution Buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, 8 M Urea, pH 8.0). Collect 1 mL fractions.[5]
-
Analyze fractions by SDS-PAGE to identify those containing the purified fusion protein. Pool the pure fractions.
-
-
Enterokinase Cleavage:
-
Dialyze the pooled fractions against 2 L of Cleavage Buffer (50 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂, pH 8.0) at 4°C to remove urea and imidazole. Change the buffer twice. This step also allows the fusion protein to refold.
-
Add recombinant Enterokinase to the dialyzed protein solution at a ratio of 1:100 (enzyme:protein, w/w).[11]
-
Incubate at 25°C for 16 hours to allow for complete cleavage. Monitor the cleavage reaction by SDS-PAGE.[12]
-
-
Final Purification by RP-HPLC:
-
Acidify the cleavage reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Centrifuge to remove any precipitate and filter the supernatant through a 0.22 µm filter.
-
Purify the released this compound peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.[13]
-
Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) to elute the peptide.[13]
-
Monitor the elution profile at 214 nm and 280 nm. Collect fractions corresponding to the this compound peak.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC. Lyophilize the pure fractions for storage.
-
Data Presentation
The following table presents representative data for the purification of recombinant this compound from a 1-liter E. coli culture, based on typical yields for similar fusion protein expression systems.[12][13][14]
| Purification Step | Total Protein (mg) | This compound (mg) | Yield (%) | Purity (%) | Fold Purification |
| Crude Lysate | 12,000 | 120 | 100 | 1.0 | 1 |
| Solubilized Inclusion Bodies | 800 | 110 | 91.7 | 13.8 | 13.8 |
| Ni-NTA Eluate | 125 | 102 | 85.0 | 81.6 | 81.6 |
| Enterokinase Cleavage | 105 | 9.5* | 79.2 | ~9.0 | - |
| RP-HPLC Pool | 7.5 | 7.5 | 6.3 | >95 | 950 |
*Mass of this compound peptide after cleavage from the much larger fusion partner.
Visualizations
Experimental Workflow Diagram
The overall process from gene design to purified peptide is outlined below.
Caption: Overall workflow for recombinant this compound production.
Protein Purification Pathway
This diagram details the logical steps involved in purifying this compound from the cell pellet.
References
- 1. Carrier proteins for fusion expression of antimicrobial peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 8. goldbio.com [goldbio.com]
- 9. bio-rad.com [bio-rad.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. brieflands.com [brieflands.com]
- 13. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fusion expression of cecropin B-like antibacterial peptide in Escherichia coli and preparation of its antiserum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Bactenecin's Antimicrobial Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bactenecin is a potent, cyclic antimicrobial peptide (AMP) isolated from bovine neutrophils, demonstrating a broad spectrum of activity against various pathogens.[1][2] Its primary mechanism of action involves the disruption of bacterial cell membranes, making it a promising candidate for the development of novel antimicrobial agents to combat antibiotic resistance.[2][3] These application notes provide detailed protocols for the assessment of this compound's antimicrobial properties, including the determination of its minimum inhibitory concentration (MIC), time-dependent killing kinetics, and its ability to permeabilize bacterial membranes.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives
| Peptide | Test Organism | MIC (µg/mL) | MIC (µM) | Reference |
| This compound (BN) | Escherichia coli ATCC 25922 | 8 | - | [4] |
| BM1 (this compound Derivative) | Escherichia coli ATCC 25922 | 2 | - | [4] |
| BM2 (this compound Derivative) | Escherichia coli ATCC 25922 | 4 | - | [4] |
| BM3 (this compound Derivative) | Escherichia coli ATCC 25922 | 2 | - | [4] |
| dBacK-(cap) (this compound Analog) | Gram-positive and Gram-negative bacteria | - | 1 - 8 | [1] |
ND: Not Determined
Table 2: Time-Kill Assay Data for this compound against Burkholderia pseudomallei
| This compound Concentration (µM) | Time (hours) | Log10 CFU/mL Reduction | Reference |
| 20 | 3 | >3 | [5] |
| 50 | 24 | Complete Inhibition | [5] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against a target microorganism.
Materials:
-
This compound (stock solution of known concentration)
-
Target microorganism (e.g., Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Protocol:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the target microorganism into 5 mL of MHB.
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL. This can be standardized by adjusting the optical density (OD) at 600 nm to a specific value (e.g., 0.08-0.1 for 0.5 McFarland standard).[6]
-
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in MHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (wells with bacteria and MHB, no this compound) and a negative control (wells with MHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 16-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed. Growth can be assessed visually or by measuring the OD at 600 nm.
-
Time-Kill Kinetics Assay
This assay evaluates the rate at which this compound kills a target microorganism over time.
Materials:
-
This compound (at various concentrations, e.g., 1x, 2x, 4x MIC)
-
Target microorganism
-
Appropriate growth medium (e.g., MHB)
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities
-
Apparatus for serial dilutions and plating (e.g., pipettes, tubes, agar plates)
Protocol:
-
Prepare Bacterial Culture:
-
Grow an overnight culture of the target microorganism.
-
Dilute the culture in fresh medium to a starting density of approximately 1 x 10^6 CFU/mL.
-
-
Exposure to this compound:
-
Add this compound at the desired final concentrations to the bacterial suspensions.
-
Include a growth control (no this compound).
-
-
Time-Course Sampling:
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw aliquots from each culture.
-
-
Determine Viable Cell Counts:
-
Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL against time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.[5]
-
Outer Membrane Permeabilization Assay (NPN Uptake)
This assay measures the ability of this compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).
Materials:
-
This compound
-
Gram-negative bacteria (e.g., E. coli)
-
HEPES buffer (5 mM, pH 7.2) with 5 mM glucose
-
N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)
-
Fluorometer or microplate reader with fluorescence capabilities (Excitation: 350 nm, Emission: 420 nm)
Protocol:
-
Prepare Bacterial Suspension:
-
Grow bacteria to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Harvest the cells by centrifugation and wash them with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an OD600 of 0.5.[7]
-
-
NPN Addition:
-
Add NPN to the bacterial suspension to a final concentration of 10 µM.
-
-
Fluorescence Measurement:
-
Measure the baseline fluorescence.
-
Add this compound at the desired concentration and immediately begin recording the fluorescence intensity over time.
-
An increase in fluorescence indicates the uptake of NPN into the damaged outer membrane.
-
Inner Membrane Permeabilization Assay (ONPG Hydrolysis)
This assay assesses the permeabilization of the inner bacterial membrane by measuring the activity of β-galactosidase, which leaks from the cytoplasm and hydrolyzes the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).
Materials:
-
This compound
-
E. coli strain with constitutive β-galactosidase activity (e.g., ML-35)
-
Sodium phosphate buffer (10 mM, pH 7.5) containing 100 mM NaCl
-
o-nitrophenyl-β-D-galactopyranoside (ONPG) stock solution (e.g., 30 mM in water)
-
Spectrophotometer (wavelength set to 420 nm)
Protocol:
-
Prepare Bacterial Suspension:
-
Grow E. coli ML-35 to the mid-logarithmic phase.
-
Centrifuge the cells and resuspend them in the sodium phosphate buffer to an OD600 of 0.5.[8]
-
-
Assay Setup:
-
In a cuvette, add the bacterial suspension.
-
Add ONPG to a final concentration of 1.5 mM.[8]
-
-
Initiate Reaction and Measure Absorbance:
-
Add this compound at the desired concentration to the cuvette.
-
Immediately start monitoring the change in absorbance at 420 nm over time.
-
An increase in absorbance indicates the hydrolysis of ONPG by β-galactosidase that has leaked through the compromised inner membrane.
-
Visualizations
Caption: this compound's mechanism of action against Gram-negative bacteria.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Workflow for the Time-Kill Kinetics Assay.
References
- 1. A significantly enhanced antibacterial spectrum of D-enantiomeric lipopeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens [frontiersin.org]
- 4. brieflands.com [brieflands.com]
- 5. Antimicrobial Action of the Cyclic Peptide this compound on Burkholderia pseudomallei Correlates with Efficient Membrane Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 8. Inner Membrane Permeability Assay (ONPG Assay) - Hancock Lab [cmdr.ubc.ca]
Application of Bactenecin Against Multidrug-Resistant Bacteria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Bactenecin, a small cationic antimicrobial peptide of bovine origin, has demonstrated considerable potential in combating a range of pathogens, including MDR strains.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of this compound and its derivatives against multidrug-resistant bacteria.
This compound is a 12-amino acid peptide with a cyclic structure formed by a disulfide bond between two cysteine residues.[1][3] Its primary mechanism of action involves the disruption of bacterial cell membrane integrity.[1][4] The cationic nature of this compound facilitates its interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[1][5] This interaction leads to membrane permeabilization, depolarization, and ultimately cell death.[1] Researchers have also explored synthetic derivatives of this compound to enhance its antimicrobial efficacy and reduce its inherent cytotoxicity.[1]
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the quantitative data on the antimicrobial activity and cytotoxicity of this compound and its derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Its Derivatives against Various Bacterial Strains
| Peptide | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound (BN) | Escherichia coli (ATCC 25922) | 8 | [6] |
| BM1 | Escherichia coli (ATCC 25922) | 2 | [6] |
| BM2 | Escherichia coli (ATCC 25922) | 4 | [6] |
| BM3 | Escherichia coli (ATCC 25922) | 2 | [6] |
| This compound | Burkholderia pseudomallei | >97% bactericidal activity at 20 µM | [7][8] |
Note: BM1, BM2, and BM3 are derivatives of this compound designed to have increased positive charges, hydrophobicity, or a combination of both, respectively.[6]
Table 2: Cytotoxicity of this compound and Its Derivatives
| Peptide | Cell Line | Assay | Measurement | Result | Reference |
| This compound | Rat embryonic neurons, fetal rat astrocytes, human glioblastoma cells | Cytotoxicity Assay | Cell Viability | Strongly cytotoxic | [9] |
| This compound Derivatives (general) | EA. hy 926 cells | Cytotoxicity Assay | Cell Viability | Significantly lower cytotoxicity than this compound | [4] |
| This compound 5 (Bac5) | MH-S cells, NHP lymphocytes | Resazurin Microtitre Assay (REMA) | Cytotoxicity (48h) | 100–0.78 µg/mL | [10] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound and its derivatives.
Materials:
-
This compound or its derivatives
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., E. coli ATCC 25922)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Sterile pipette tips and tubes
-
0.01% acetic acid with 0.2% BSA (for peptide dilution)
Procedure:
-
Bacterial Culture Preparation: Inoculate the test bacterial strain in MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[11]
-
Peptide Preparation: Prepare a stock solution of the peptide. Perform serial dilutions of the peptide in 0.01% acetic acid with 0.2% BSA to obtain a range of concentrations.[12]
-
Assay Setup:
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.[13] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT assay to evaluate the cytotoxicity of this compound on mammalian cells.
Materials:
-
This compound or its derivatives
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[14]
-
Peptide Treatment: Prepare serial dilutions of the peptide in serum-free DMEM. Remove the old medium from the wells and add the peptide dilutions. Incubate for another 24-48 hours.[15]
-
MTT Addition: After incubation, add 25 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value (the concentration of peptide that causes 50% inhibition of cell growth) can be determined from a dose-response curve.[15]
Outer Membrane Permeabilization Assay (NPN Uptake Assay)
This assay measures the ability of this compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).
Materials:
-
This compound or its derivatives
-
Gram-negative bacterial strain (e.g., E. coli)
-
HEPES buffer (5 mM, pH 7.2)
-
NPN solution (in acetone)
-
Polymyxin B (positive control)
-
Fluorometer
Procedure:
-
Bacterial Preparation: Grow the bacteria to the mid-logarithmic phase, then harvest and wash the cells. Resuspend the bacterial pellet in HEPES buffer.
-
Assay:
-
Add the bacterial suspension to a quartz cuvette.
-
Add NPN to the suspension.
-
Measure the baseline fluorescence.
-
Add the peptide to the cuvette and immediately start recording the fluorescence intensity over time at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[1]
-
Use Polymyxin B as a positive control to determine the maximum fluorescence.
-
-
Data Analysis: The increase in fluorescence intensity indicates the uptake of NPN due to outer membrane permeabilization. The percentage of NPN uptake can be calculated relative to the fluorescence induced by the positive control.[1]
Visualizations
Caption: Experimental workflow for evaluating this compound's antimicrobial and cytotoxic properties.
Caption: Proposed mechanism of action of this compound against Gram-negative bacteria.
Caption: Logical relationship between this compound's properties and its biological activity.
References
- 1. Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.sahmri.org.au [research.sahmri.org.au]
- 4. Frontiers | Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens [frontiersin.org]
- 5. cmdr.ubc.ca [cmdr.ubc.ca]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Action of the Cyclic Peptide this compound on Burkholderia pseudomallei Correlates with Efficient Membrane Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a leukocytic antimicrobial peptide, is cytotoxic to neuronal and glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Antimicrobial Peptide, this compound 5, Supports Cell-Mediated but Not Humoral Immunity in the Context of a Mycobacterial Antigen Vaccine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of antimicrobial peptide MICs. [bio-protocol.org]
- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 13. Novel Method To Identify the Optimal Antimicrobial Peptide in a Combination Matrix, Using Anoplin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protegrin-1 cytotoxicity towards mammalian cells positively correlates with the magnitude of conformational changes of the unfolded form upon cell interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Uptake Studies Using FITC-Labeled Bactenecin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Fluorescein isothiocyanate (FITC)-labeled Bactenecin in cellular uptake studies. Detailed protocols for labeling, quantification, and visualization are included to facilitate research in antimicrobial development and drug delivery.
Introduction to this compound
This compound is a potent, 12-amino acid cationic antimicrobial peptide (AMP) originally isolated from bovine neutrophils.[1][2][3] Its structure includes a disulfide bond, which forms a loop essential for its activity against a broad spectrum of bacteria, particularly Gram-negative strains.[1][2][4] Like many AMPs, this compound's antimicrobial action is primarily attributed to its ability to interact with and disrupt the integrity of bacterial cell membranes.[1][2] Some studies also suggest that it may have intracellular targets after crossing the cell membrane.[4][5] Labeling this compound with a fluorescent dye like FITC allows for the direct visualization and quantification of its interaction with and entry into cells.
Mechanism of Action
The primary mechanism of this compound involves an electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[1][2][6] This interaction leads to membrane permeabilization, dissipation of the membrane potential, and ultimately cell death.[1][4] While membrane disruption is a key feature, evidence also points towards potential intracellular activities, including the inhibition of protein and DNA synthesis.[5] FITC-labeled this compound serves as a valuable tool to investigate both the membrane-disruptive and internalization aspects of its mechanism.
Applications
-
Antimicrobial Research: Studying the uptake of FITC-Bactenecin in various bacterial strains can help elucidate its spectrum of activity and mechanism of action.
-
Drug Delivery: As a cell-penetrating peptide, this compound's ability to enter cells can be harnessed to deliver other therapeutic molecules. FITC-labeling allows for the tracking of this delivery process.
-
Immunology: Investigating the interaction of FITC-Bactenecin with immune cells can provide insights into its immunomodulatory properties.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's bioactivity.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria
| Bacterial Strain | Peptide Concentration (µM) | Percent Killing Activity | Reference |
| B. pseudomallei | 5 | 96.1% | [6] |
| B. pseudomallei | 20 | 99.8% | [6] |
| E. coli | 20 | >99% | [6] |
| S. aureus | Not specified | Active | [4] |
Table 2: Cellular Uptake and Binding of FITC-Labeled this compound
| Cell Type | FITC-Bactenecin Concentration | Observation | Method | Reference |
| B. subtilis spores | 25 µg/mL | Up to 80% binding | Flow Cytometry | [7] |
| MH-S (murine alveolar macrophage) cells | 0.15 - 100 mg/L | Dose-dependent binding | Flow Cytometry | [7] |
Experimental Protocols
Protocol 1: FITC Labeling of this compound
This protocol describes the covalent attachment of FITC to the primary amines of this compound.
Materials:
-
This compound peptide
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
0.1 M Sodium bicarbonate buffer (pH 9.0)
-
Tris buffer (10 mM) (optional, for quenching)
-
Desalting column or HPLC system for purification
-
Reaction vials (protected from light)
Procedure:
-
Prepare FITC Solution: Freshly dissolve FITC in DMSO or DMF to a concentration of 10 mg/mL. Keep this solution protected from light.[9][10]
-
Prepare Peptide Solution: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 9.0). The concentration will depend on the scale of the reaction. Avoid buffers containing primary amines, such as Tris, during the labeling step.[9]
-
Labeling Reaction: Add the FITC solution to the peptide solution at a molar ratio of approximately 5:1 (FITC:peptide). This ratio may need optimization.[9]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours with gentle stirring.[9]
-
Quenching (Optional): To stop the reaction, you can add 10 mM Tris buffer.
-
Purification: Remove unreacted FITC and purify the FITC-labeled this compound using a desalting column or reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
-
Quantification and Storage: Determine the concentration of the labeled peptide, for example, by measuring the absorbance at 494 nm. Store the labeled peptide at -20°C or -80°C, protected from light.
Protocol 2: Quantification of Cellular Uptake by Flow Cytometry
This protocol allows for the quantitative analysis of FITC-Bactenecin uptake by a cell population.
Materials:
-
FITC-labeled this compound
-
Target cells (bacterial or mammalian)
-
Appropriate cell culture medium or buffer (e.g., PBS, MHB)
-
Trypan Blue solution (for quenching extracellular fluorescence)
-
Propidium Iodide (PI) solution (for viability staining, optional)
-
FACS buffer (e.g., PBS with 0.5% BSA and 0.01% Sodium Azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your target cells at a defined concentration (e.g., 1 x 10^6 to 1 x 10^7 cells/mL).[12]
-
Incubation with FITC-Bactenecin: Add FITC-labeled this compound to the cell suspension at the desired final concentrations. Include a negative control (untreated cells). Incubate for the desired time (e.g., 1 hour) at the appropriate temperature (e.g., 37°C).[7][12]
-
Washing: Centrifuge the cells (e.g., 400 x g for 5 minutes) and discard the supernatant.[7] Wash the cell pellet twice with cold PBS or FACS buffer to remove unbound peptide.[7][13]
-
Extracellular Quenching: Resuspend one set of samples in FACS buffer and another set in FACS buffer containing Trypan Blue. Trypan Blue will quench the fluorescence of extracellular or surface-bound FITC-Bactenecin, allowing for the specific measurement of internalized peptide.[12][14]
-
Viability Staining (Optional): If assessing membrane integrity, a viability dye like Propidium Iodide can be added.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer, measuring the fluorescence in the appropriate channel for FITC (and PI, if used). Analyze the data to determine the percentage of fluorescent cells and the mean fluorescence intensity (MFI).[12][14]
Protocol 3: Visualization of Cellular Uptake by Fluorescence Microscopy
This protocol is for visualizing the localization of FITC-Bactenecin within cells.
Materials:
-
FITC-labeled this compound
-
Target cells
-
Glass-bottom dishes or coverslips
-
Appropriate cell culture medium or buffer
-
PBS
-
4% Paraformaldehyde (PFA) for fixing
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Incubation: Treat the cells with the desired concentration of FITC-labeled this compound for a specific duration (e.g., 1-3 hours).[13][15]
-
Washing: Gently wash the cells three times with PBS to remove any unbound peptide.[13]
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.[13]
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.[13]
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for FITC (green fluorescence) and DAPI (blue fluorescence).[13]
Visualizations
Caption: Experimental workflow for quantifying cellular uptake using flow cytometry.
Caption: Experimental workflow for visualizing cellular uptake via microscopy.
Caption: Proposed mechanism of action for the antimicrobial peptide this compound.
References
- 1. Frontiers | Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens [frontiersin.org]
- 2. Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cmdr.ubc.ca [cmdr.ubc.ca]
- 5. Systematic Analysis of Intracellular-targeting Antimicrobial Peptides, this compound 7, Hybrid of Pleurocidin and Dermaseptin, Proline–Arginine-rich Peptide, and Lactoferricin B, by Using Escherichia coli Proteome Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Action of the Cyclic Peptide this compound on Burkholderia pseudomallei Correlates with Efficient Membrane Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antimicrobial Peptide, this compound 5, Supports Cell-Mediated but Not Humoral Immunity in the Context of a Mycobacterial Antigen Vaccine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youdobio.com [youdobio.com]
- 10. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptideweb.com [peptideweb.com]
- 12. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria [bio-protocol.org]
- 13. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Bactenecin-Loaded Nanoparticles in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of Bactenecin-loaded nanoparticles as a promising strategy for advanced drug delivery. By encapsulating this compound, a potent cationic antimicrobial peptide, within nanoparticle carriers, it is possible to enhance its stability, improve its therapeutic index, and enable targeted delivery to infection sites.
Introduction to this compound and Nanoparticle Drug Delivery
This compound is a 12-amino acid antimicrobial peptide originally isolated from bovine neutrophils. It exhibits broad-spectrum activity against a range of bacteria, primarily by disrupting the integrity of their cell membranes.[1][2] Its cationic and amphipathic nature allows it to preferentially interact with the negatively charged components of bacterial membranes, leading to pore formation, membrane depolarization, and ultimately, cell death.[1][2] While effective, the clinical application of this compound can be limited by factors such as susceptibility to proteolytic degradation and potential cytotoxicity at high concentrations.[1][3]
Nanoparticle-based drug delivery systems offer a promising solution to overcome these limitations. By encapsulating this compound within carriers such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, its bioavailability can be improved, its release can be controlled, and its delivery can be targeted to specific tissues or cells. This approach can protect the peptide from degradation, reduce systemic toxicity, and enhance its antimicrobial efficacy.
Data Presentation: Physicochemical Characteristics of Peptide-Loaded Nanoparticles
The successful formulation of this compound-loaded nanoparticles is critically dependent on their physicochemical properties. The following tables summarize typical quantitative data for different types of nanoparticles loaded with antimicrobial peptides, which can serve as a benchmark for the development of this compound formulations.
Table 1: Liposomal Formulations for Antimicrobial Peptide Delivery
| Parameter | Cationic Liposomes | Anionic Liposomes |
| Particle Size (nm) | 150 - 300 | 100 - 250 |
| Polydispersity Index (PDI) | < 0.3 | < 0.2 |
| Zeta Potential (mV) | +20 to +40 | -20 to -40 |
| Encapsulation Efficiency (%) | 60 - 85 | 40 - 70 |
| Drug Release (at 24h) | Sustained release | Biphasic release |
Table 2: Polymeric Nanoparticle Formulations for Antimicrobial Peptide Delivery
| Nanoparticle Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| PLGA | 150 - 250 | < 0.2 | -15 to -30 | 50 - 75 |
| Chitosan-coated PLGA | 200 - 400 | < 0.3 | +20 to +50 | 60 - 80 |
| PEG-PLGA | 100 - 200 | < 0.15 | -5 to -15 | 45 - 70 |
Table 3: Solid Lipid Nanoparticle (SLN) Formulations for Antimicrobial Peptide Delivery
| Parameter | Typical Value Range |
| Particle Size (nm) | 100 - 500 |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential (mV) | -10 to -30 |
| Encapsulation Efficiency (%) | 50 - 90 |
| Drug Loading (%) | 1 - 5 |
Experimental Protocols
The following are detailed methodologies for the preparation and characterization of this compound-loaded nanoparticles. These protocols are based on established methods for encapsulating antimicrobial peptides and should be optimized for this compound.
Protocol 1: Preparation of this compound-Loaded Liposomes by Lipid Film Hydration
This protocol describes the preparation of small unilamellar vesicles (SUVs) encapsulating this compound using the lipid film hydration method followed by sonication.
Materials:
-
This compound (synthetic, high purity)
-
Phosphatidylcholine (PC)
-
Cholesterol (CH)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Water bath
Procedure:
-
Dissolve PC and CH (e.g., in a 4:1 molar ratio) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Create a thin lipid film on the inner surface of the flask by removing the organic solvents using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 40-50°C).
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of this compound dissolved in PBS (e.g., 1 mg/mL). The volume of the aqueous phase should be sufficient to achieve the desired final lipid concentration (e.g., 10 mg/mL).
-
Vortex the flask for 10-15 minutes until the lipid film is completely dispersed, forming multilamellar vesicles (MLVs).
-
To form SUVs, sonicate the MLV suspension using a probe sonicator on an ice bath to prevent lipid degradation. Sonication should be performed in pulses (e.g., 30 seconds on, 30 seconds off) for a total of 10-15 minutes, or until the suspension becomes clear.
-
To remove unencapsulated this compound, centrifuge the liposome suspension at high speed (e.g., 15,000 x g) for 30 minutes. Resuspend the pellet in fresh PBS. Repeat this washing step twice.
-
Store the final this compound-loaded liposome suspension at 4°C.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol details the formulation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the nanoprecipitation method.
Materials:
-
This compound
-
PLGA (50:50 lactide:glycolide ratio, with a suitable molecular weight)
-
Acetone
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve PLGA in acetone to a final concentration of, for example, 10 mg/mL.
-
Dissolve this compound in a small amount of deionized water and then add it to the PLGA/acetone solution.
-
Under moderate magnetic stirring, add the organic phase (PLGA and this compound in acetone) dropwise to the aqueous phase containing PVA. The volume ratio of the organic to aqueous phase should be optimized, for example, 1:5.
-
Continue stirring for 4-6 hours at room temperature to allow for the evaporation of acetone and the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Wash the nanoparticle pellet three times with deionized water to remove PVA and unencapsulated this compound.
-
Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for further analysis or lyophilize for long-term storage.
Protocol 3: Preparation of this compound-Loaded Solid Lipid Nanoparticles by Solvent Emulsification-Diffusion
This protocol describes the preparation of this compound-loaded SLNs using a solvent emulsification-diffusion technique.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Organic solvent (e.g., dichloromethane)
-
Deionized water
-
High-speed homogenizer
-
Magnetic stirrer
Procedure:
-
Dissolve the solid lipid and this compound in the organic solvent.
-
Prepare an aqueous solution of the surfactant.
-
Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer (e.g., at 10,000 rpm for 5 minutes) to form a primary oil-in-water emulsion.
-
Add a large volume of deionized water to the emulsion under continuous magnetic stirring. This will cause the solvent to diffuse into the aqueous phase, leading to the precipitation of the lipid as nanoparticles.
-
Continue stirring for 2-3 hours to ensure complete evaporation of the organic solvent.
-
Collect the SLNs by centrifugation (e.g., 15,000 x g for 30 minutes).
-
Wash the SLN pellet with deionized water to remove any remaining surfactant and unencapsulated peptide.
-
Resuspend the SLNs in a suitable aqueous medium.
Protocol 4: Characterization of this compound-Loaded Nanoparticles
1. Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
2. Encapsulation Efficiency and Drug Loading:
-
Separate the nanoparticles from the aqueous medium containing unencapsulated this compound by centrifugation.
-
Quantify the amount of this compound in the supernatant using a suitable method, such as high-performance liquid chromatography (HPLC) or a peptide quantification assay (e.g., BCA assay).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE (%) = [(Total amount of this compound - Amount of this compound in supernatant) / Total amount of this compound] x 100
-
DL (%) = [(Total amount of this compound - Amount of this compound in supernatant) / Total weight of nanoparticles] x 100
-
3. In Vitro Drug Release:
-
Place a known amount of this compound-loaded nanoparticles in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the amount of this compound released into the medium using HPLC or another suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
Visualization of this compound's Mechanism of Action and Experimental Workflow
This compound's Mechanism of Action
The primary mechanism of action of this compound involves the disruption of the bacterial cell membrane. At higher concentrations or for certain derivatives like Bac7, intracellular targets may also be affected.[4][5]
Caption: Mechanism of action of this compound against bacterial cells.
Experimental Workflow for Nanoparticle Formulation and Characterization
The following diagram illustrates the logical flow of experiments for developing and evaluating this compound-loaded nanoparticles.
Caption: Experimental workflow for this compound nanoparticle development.
References
- 1. Frontiers | Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens [frontiersin.org]
- 2. Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dual Coating of Liposomes as Encapsulating Matrix of Antimicrobial Peptides: Development and Characterization [frontiersin.org]
- 4. Systematic Analysis of Intracellular-targeting Antimicrobial Peptides, this compound 7, Hybrid of Pleurocidin and Dermaseptin, Proline–Arginine-rich Peptide, and Lactoferricin B, by Using Escherichia coli Proteome Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Targeting Mechanisms by Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bactenecin in Combination Therapy with Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bactenecin, a cationic antimicrobial peptide (AMP) of bovine origin, has garnered significant interest as a potential therapeutic agent, particularly in an era of rising antibiotic resistance.[1] Its primary mechanism of action involves the permeabilization of bacterial cell membranes, a feature that makes it a prime candidate for combination therapy with conventional antibiotics.[2][3][4] By disrupting the bacterial membrane, this compound can facilitate the entry of other antimicrobial agents that act on intracellular targets, potentially leading to synergistic effects. This approach can enhance the efficacy of existing antibiotics, lower the required therapeutic doses, and potentially circumvent mechanisms of bacterial resistance.[5][6]
These application notes provide a comprehensive overview of the principles, experimental protocols, and available data for utilizing this compound in combination with conventional antibiotics. The information is intended to guide researchers in designing and executing studies to explore and quantify the synergistic potential of such combination therapies.
Principle of Synergy with this compound
The primary rationale for combining this compound with conventional antibiotics lies in their complementary mechanisms of action. Most antimicrobial peptides, including this compound, target and disrupt the integrity of the bacterial cell membrane.[4][7] This disruption can occur through various models, such as the formation of pores or the destabilization of the lipid bilayer. This increased membrane permeability allows conventional antibiotics, which may otherwise face challenges in reaching their intracellular targets (e.g., ribosomes, DNA gyrase), to enter the bacterial cell more efficiently.[6][8] This cooperative action can lead to a synergistic antimicrobial effect, where the combined activity of the two agents is greater than the sum of their individual effects.
Quantitative Data Summary
While the potential for synergy between this compound and conventional antibiotics is mechanistically plausible, comprehensive quantitative data from studies combining this compound with a wide range of conventional antibiotics are limited in publicly available literature. However, studies on this compound in combination with other antimicrobial peptides and lysozyme provide valuable insights into its synergistic potential. The Fractional Inhibitory Concentration (FIC) index is a common metric used to quantify synergy, where an FIC index of ≤ 0.5 is generally considered synergistic.
Table 1: Synergistic Activity of this compound with Other Antimicrobial Peptides
| Combination | Target Organism | Lowest FIC Index | Interpretation |
| This compound + Protegrin 1 | Pseudomonas aeruginosa | 0.50 | Synergy |
| This compound + Indolicidin | Pseudomonas aeruginosa | 0.75 | Additive |
| This compound + LL-37 | Pseudomonas aeruginosa | 1.0 | Additive |
| This compound + Protegrin 1 | Escherichia coli | 0.50 | Synergy |
| This compound + Indolicidin | Escherichia coli | 0.5 | Synergy |
| This compound + LL-37 | Escherichia coli | 0.56 | Additive |
| This compound + Protegrin 1 | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1.0 | Additive |
| This compound + Indolicidin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1.0 | Additive |
| This compound + LL-37 | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.75 | Additive |
| This compound + Protegrin 1 | Enterococcus faecalis | 0.56 | Additive |
| This compound + Indolicidin | Enterococcus faecalis | 0.75 | Additive |
| This compound + LL-37 | Enterococcus faecalis | 0.50 | Synergy |
Data extracted from Yan, H., & Hancock, R. E. (2001). Synergistic interactions between mammalian antimicrobial defense peptides. Antimicrobial agents and chemotherapy, 45(5), 1558–1560.
Table 2: Activity of this compound in Combination with Lysozyme against Pseudomonas aeruginosa
| Combination | Effect |
| This compound + Lysozyme (25 µg/ml) | Twofold reduction in the MIC of this compound |
Data extracted from Yan, H., & Hancock, R. E. (2001). Synergistic interactions between mammalian antimicrobial defense peptides. Antimicrobial agents and chemotherapy, 45(5), 1558–1560.
Experimental Protocols
To evaluate the synergistic potential of this compound with conventional antibiotics, the following experimental protocols are recommended.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound and the conventional antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
This compound (lyophilized powder)
-
Conventional antibiotic(s) of interest
-
Bacterial strain(s) of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for OD readings)
-
Incubator (37°C)
Protocol:
-
Preparation of Stock Solutions: Prepare sterile stock solutions of this compound and the conventional antibiotic in an appropriate solvent (e.g., sterile water or DMSO) at a concentration that is at least 10-fold higher than the expected MIC.
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Inoculate a single colony into CAMHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (approximately 0.5 McFarland standard). Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Serial Dilutions: In a 96-well plate, perform serial twofold dilutions of this compound and the conventional antibiotic in CAMHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (bacteria in broth without any antimicrobial agent) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Checkerboard Assay for Synergy Testing
Objective: To systematically evaluate the interaction between this compound and a conventional antibiotic and to calculate the Fractional Inhibitory Concentration (FIC) index.[9][10][11]
Materials:
-
Same as for MIC determination.
Protocol:
-
Plate Setup: Use a 96-well plate. Along the x-axis, prepare serial dilutions of the conventional antibiotic. Along the y-axis, prepare serial dilutions of this compound.
-
Combination Preparation: The final plate should contain wells with each antimicrobial alone in a range of concentrations, as well as wells with all possible combinations of the two agents.
-
Inoculation: Inoculate each well with the bacterial suspension as described in the MIC protocol.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the FIC for each drug: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone).
-
Calculate the FIC index for each combination: FIC Index = FIC of Drug A + FIC of Drug B.
-
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 1.0: Additive
-
1.0 to 4.0: Indifference
-
4.0: Antagonism
-
-
Time-Kill Curve Assay
Objective: To assess the bactericidal or bacteriostatic activity of this compound and a conventional antibiotic, alone and in combination, over time.[12][13]
Materials:
-
This compound and conventional antibiotic
-
Bacterial strain
-
CAMHB
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities (37°C)
-
Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum in the logarithmic growth phase as described previously, diluted to approximately 5 x 10^5 to 5 x 10^6 CFU/mL in CAMHB.
-
Treatment Groups: Prepare culture tubes with the following:
-
Growth control (no antimicrobial)
-
This compound alone (at a relevant concentration, e.g., 0.5x MIC, 1x MIC)
-
Conventional antibiotic alone (at a relevant concentration)
-
This compound and conventional antibiotic in combination (at the same concentrations as the individual agents)
-
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto appropriate agar plates. Incubate the plates overnight at 37°C.
-
Data Analysis: Count the number of colonies (CFU/mL) for each time point and treatment group. Plot the log10 CFU/mL against time.
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Visualizations
Caption: Proposed mechanism of synergistic action between this compound and conventional antibiotics.
Caption: Experimental workflow for evaluating this compound combination therapy.
Caption: Logical framework for assessing the synergistic potential of this compound.
Conclusion
The combination of this compound with conventional antibiotics represents a promising strategy to combat bacterial infections, particularly those caused by drug-resistant pathogens. The membrane-permeabilizing action of this compound provides a strong mechanistic basis for expecting synergistic interactions. While quantitative data for combinations with a broad range of conventional antibiotics are still emerging, the provided protocols for MIC determination, checkerboard assays, and time-kill curve analyses offer a robust framework for researchers to systematically evaluate and quantify these potential synergies. The existing data on this compound's synergy with other antimicrobial peptides further supports the exploration of its use in combination therapies. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound-based combination therapies.
References
- 1. Antimicrobial Peptide Synergies for Fighting Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.wpi.edu [digital.wpi.edu]
- 3. Frontiers | Trp-Containing Antibacterial Peptides Impair Quorum Sensing and Biofilm Development in Multidrug-Resistant Pseudomonas aeruginosa and Exhibit Synergistic Effects With Antibiotics [frontiersin.org]
- 4. Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of vancomycin in combination with various antimicrobial agents against clinical methicillin resistant Staphylococcus aureus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methodological variation in antibiotic synergy tests against enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The empirical combination of vancomycin and a β-lactam for Staphylococcal bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Antibiofilm Activity between Synthetic Peptides and Ciprofloxacin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Synergistic Antibiofilm Activity between Synthetic Peptides and Ciprofloxacin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthetic Bactenecin Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of synthetic Bactenecin peptides during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of synthetic this compound peptide aggregation?
A1: Synthetic this compound peptide aggregation is primarily caused by the formation of intermolecular hydrogen bonds, leading to self-association. This is often exacerbated by the presence of hydrophobic sequences within the peptide chain. Other contributing factors include:
-
pH and Ionic Strength: The ionization state of acidic and basic residues, influenced by pH, can affect electrostatic interactions and peptide solubility.[1][2][3] Salts can either screen electrostatic repulsions, promoting aggregation, or have stabilizing Hofmeister effects.[4]
-
Temperature: Higher temperatures can increase the rate of aggregation by promoting molecular motion and hydrophobic interactions.
-
Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions and aggregation.
-
Storage Conditions: Improper storage, such as repeated freeze-thaw cycles or exposure to moisture, can lead to peptide degradation and aggregation.[5][6][7] Lyophilized peptides are more stable for long-term storage.[5][6][8]
-
Presence of Impurities: Impurities from the synthesis or purification process can sometimes act as nucleation sites for aggregation.[4]
Q2: How can I predict the aggregation potential of my synthetic this compound peptide?
A2: While difficult to predict with certainty, sequences containing stretches of hydrophobic amino acids such as Alanine (Ala), Valine (Val), and Isoleucine (Ile) are more prone to aggregation. Additionally, the presence of residues capable of forming intra-chain hydrogen bonds, like Glutamine (Gln), Serine (Ser), and Threonine (Thr), can also contribute to aggregation during synthesis. The overall charge of the peptide at a given pH is also a critical factor; peptides are generally more soluble at pH values where they carry a net charge.
Q3: What are the initial signs of peptide aggregation in my experiments?
A3: The most common visual indicator of aggregation is the appearance of turbidity, precipitation, or gel formation in your peptide solution. During solid-phase peptide synthesis (SPPS), resin shrinking can indicate on-resin aggregation. In analytical techniques like High-Performance Liquid Chromatography (HPLC), aggregation can manifest as peak broadening, tailing, or the appearance of unexpected high molecular weight species.
Troubleshooting Guides
Issue 1: My synthetic this compound peptide is precipitating out of solution upon reconstitution.
Possible Cause: The chosen solvent is not optimal for your specific this compound peptide sequence, or the peptide concentration is too high.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Initial Attempt: Start by attempting to dissolve the peptide in sterile, distilled, or deionized water.
-
For Basic Peptides: If the peptide has a net positive charge (common for antimicrobial peptides like this compound), try a dilute aqueous acetic acid solution (e.g., 10-25%).[6]
-
For Acidic Peptides: If the peptide has a net negative charge, a dilute aqueous ammonium hydroxide solution (e.g., 1%) can be used.
-
For Hydrophobic Peptides: If the peptide is highly hydrophobic, organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN) may be required. It is often best to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add it to the aqueous buffer with vortexing.
-
-
Adjust the pH: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the buffer to be at least one or two pH units away from the pI can significantly improve solubility.[1] this compound peptides are generally basic, so a slightly acidic pH may enhance solubility.
-
Sonication: Gentle sonication in a water bath can help to break up small aggregates and facilitate dissolution.[8] Avoid excessive heating during this process.
-
Reduce Peptide Concentration: Try dissolving the peptide at a lower concentration. It is often easier to prepare a more concentrated stock solution in an optimal solvent and then dilute it into the final experimental buffer.
Issue 2: I am observing aggregation during the solid-phase synthesis of my this compound peptide.
Possible Cause: Inter-chain hydrogen bonding of the growing peptide on the resin is leading to poor solvation and incomplete coupling or deprotection steps.
Troubleshooting Steps:
-
Incorporate "Difficult Sequence" Strategies:
-
Pseudoproline Dipeptides: Introduce pseudoproline dipeptides at specific Ser or Thr residues. These temporary backbone modifications disrupt the formation of secondary structures that lead to aggregation.[9]
-
Backbone Protection: Utilize 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the amide backbone nitrogen of certain amino acids.[9] This physically prevents hydrogen bond formation.
-
-
Modify Synthesis Conditions:
-
Chaotropic Salts: Add chaotropic salts like CuLi, NaClO4, or KSCN to the reaction mixture to disrupt hydrogen bonding.[9]
-
Solvent Choice: Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add DMSO to the synthesis solvent to improve resin swelling and peptide solvation.[9]
-
Elevated Temperature: Performing the coupling reactions at a higher temperature can sometimes overcome aggregation-related synthetic difficulties.[9]
-
Issue 3: My purified this compound peptide aggregates over time during storage.
Possible Cause: The storage conditions are not optimal for maintaining the stability of the peptide.
Troubleshooting Steps:
-
Proper Aliquoting and Storage:
-
Lyophilized Form: For long-term storage, it is highly recommended to store the peptide in its lyophilized form at -20°C or preferably -80°C.[5][6][7][8]
-
Avoid Freeze-Thaw Cycles: If the peptide must be stored in solution, it should be aliquoted into single-use volumes and frozen.[5][6][7] This prevents degradation that can occur with repeated freezing and thawing.
-
-
Use of Excipients/Additives:
-
Sugars and Polyols: Sugars like sucrose or trehalose, and polyols like glycerol, can act as cryoprotectants and stabilizers in solution.[10]
-
Surfactants: Non-ionic surfactants such as Polysorbate 20 or Polysorbate 80 can be added at low concentrations (e.g., 0.01-0.1%) to prevent surface-induced aggregation.[10][11]
-
-
Control the Headspace: After aliquoting, gently purge the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation, especially for peptides containing Cys, Met, or Trp.[7]
Quantitative Data Summary
Table 1: Effect of Additives on Peptide Solubility and Aggregation
| Additive | Typical Concentration | Mechanism of Action | Target Application |
| Guanidine Hydrochloride | 4-6 M | Denaturant, disrupts hydrogen bonds | Solubilizing highly aggregated peptides for purification |
| Urea | 6-8 M | Denaturant, disrupts hydrogen bonds | Solubilizing highly aggregated peptides for purification |
| Sodium Dodecyl Sulfate (SDS) | 0.1 - 1% | Anionic detergent, imparts negative charge and disrupts hydrophobic interactions | Solubilization during purification and analysis (e.g., SDS-PAGE)[12] |
| Polysorbate 20/80 | 0.01 - 0.1% | Non-ionic surfactant, prevents surface adsorption and aggregation | Formulation and storage of peptide solutions[10][11] |
| Trehalose/Sucrose | 5 - 10% (w/v) | Stabilizing osmolyte, preferentially excluded from the peptide surface | Cryoprotectant for frozen solutions, long-term stability[10] |
| L-Arginine | 50 - 200 mM | Suppresses aggregation by binding to hydrophobic and charged regions | Improving solubility and stability in solution |
Experimental Protocols
Protocol 1: Reconstitution of a Hydrophobic this compound Peptide
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.[6]
-
Add a minimal volume of DMSO (e.g., 20-50 µL) to the vial to dissolve the peptide. Gently vortex.
-
While vortexing the intended aqueous buffer (e.g., PBS, pH 7.4), slowly add the peptide-DMSO solution dropwise.
-
If turbidity appears, stop the addition and try a more dilute final concentration.
-
Once fully dissolved, filter the solution through a 0.22 µm syringe filter to remove any remaining micro-aggregates.
-
Determine the final peptide concentration using a suitable method (e.g., UV-Vis spectroscopy or amino acid analysis).
Protocol 2: On-Resin Aggregation Test during SPPS
-
After a coupling step suspected of causing aggregation, take a small sample of the peptide-resin.
-
Wash the resin sample thoroughly with DMF and then DCM.
-
Dry the resin sample under vacuum.
-
Perform a Kaiser test (Ninhydrin test) on a few beads. A blue color indicates free amines, suggesting incomplete coupling.
-
Observe the resin under a microscope. Shrunken or clumped beads are indicative of aggregation.
Visualizations
Caption: Workflow for solubilizing synthetic this compound peptides.
Caption: Factors contributing to synthetic peptide aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of pH and sequence in peptide aggregation via molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. PEPMIC [pepmic.com]
- 6. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 12. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Bactenecin MIC Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of Minimum Inhibitory Concentration (MIC) assays for the antimicrobial peptide Bactenecin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, 12-amino acid cationic antimicrobial peptide originally isolated from bovine neutrophils.[1] Its primary mechanism of action involves interaction with the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[2] This interaction disrupts membrane integrity, increases permeability, and ultimately leads to cell death.[1][2] Some evidence also suggests that at sub-lethal concentrations, this compound can inhibit respiratory functions, while other proline-rich variants may inhibit protein synthesis.[3][4]
Q2: What are the most critical factors to consider when setting up a this compound MIC assay?
A2: Due to its cationic nature, the most critical factors are the choice of materials and reagents. Key considerations include using polypropylene microtiter plates instead of polystyrene, preparing the peptide stock in a solution that prevents adsorption, and maintaining a standardized bacterial inoculum.[5][6][7]
Q3: Can I use standard polystyrene microtiter plates for the assay?
A3: It is strongly discouraged. Cationic peptides like this compound avidly bind to the surface of polystyrene plates.[5][6] This binding reduces the effective concentration of the peptide in the medium, which can lead to erroneously high or inconsistent MIC values, with results potentially being two- to four-fold higher than those from polypropylene plates.[6][7]
Q4: How should I prepare and dilute the this compound peptide?
A4: To prevent the peptide from adhering to tube surfaces, it is recommended to dissolve and serially dilute this compound in a solution of 0.01% acetic acid containing 0.2% bovine serum albumin (BSA).[5][8] This ensures the peptide remains in solution and is available to interact with the bacteria.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or Non-Reproducible MIC Values | 1. Incorrect Inoculum Density: The number of bacteria can significantly impact the MIC value.[9]2. Use of Polystyrene Plates: Cationic peptide is binding to the plate surface.[5][6]3. Peptide Adsorption: this compound is sticking to dilution tubes or pipette tips.4. Media Composition: Variations in cation concentration (e.g., Ca²⁺, Mg²⁺) in the Mueller-Hinton Broth (MHB) can affect peptide activity.[9] | 1. Standardize Inoculum: Dilute the overnight bacterial culture and standardize it to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[5][10]2. Use Polypropylene Plates: Switch to sterile 96-well polypropylene microtiter plates.[5][7]3. Use Proper Diluent: Prepare peptide dilutions in 0.01% acetic acid with 0.2% BSA using polypropylene tubes.[5]4. Use Cation-Adjusted MHB: Ensure consistent media formulation by using cation-adjusted Mueller-Hinton Broth. |
| Higher than Expected MIC Values | 1. Peptide Degradation: The stock solution may have degraded over time.2. Binding to Polystyrene: As noted above, this is a common cause of artificially high MICs.[6]3. High Salt Concentration: The activity of some antimicrobial peptides can be inhibited by high salt concentrations in the media.[11] | 1. Prepare Fresh Solutions: Make fresh peptide stock solutions on the day of the assay or store aliquots at -80°C for short periods.[6][7]2. Confirm Plate Material: Double-check that you are using polypropylene plates.3. Verify Media: Check the salt concentration of your media if you are not using a standard formulation like MHB. |
| No Bacterial Growth in Control Wells | 1. Inactive Inoculum: The bacterial culture may not have been viable.2. Contamination: The media or plates may have been contaminated with an inhibitory substance. | 1. Check Viability: Before starting the assay, confirm the viability of the overnight culture by plating a dilution on an agar plate.2. Run a Sterility Control: Always include a well with only un-inoculated broth to check for media sterility.[5] |
Experimental Protocols
Modified Broth Microdilution MIC Assay for this compound
This protocol is adapted from the Hancock Lab method, which is specifically optimized for cationic antimicrobial peptides.[5]
Materials:
-
This compound peptide
-
Test bacterial strain (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well polypropylene microtiter plates[5]
-
Sterile polypropylene microcentrifuge tubes[5]
-
0.02% acetic acid with 0.4% BSA
-
0.01% acetic acid with 0.2% BSA[5]
-
Sterile deionized water
Procedure:
-
Inoculum Preparation:
-
Inoculate 5 mL of MHB with the test bacterial strain from an agar plate.
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL (this typically corresponds to a starting concentration of 2–7 x 10⁵ CFU/mL before adding the peptide).[5]
-
-
Peptide Stock and Serial Dilution:
-
Dissolve the this compound peptide in sterile water to create a concentrated stock (e.g., 20x the highest required concentration).
-
Dilute this stock 1:1 with 0.02% acetic acid containing 0.4% BSA to get a 10x working stock.[5]
-
Perform serial two-fold dilutions of the 10x working stock in polypropylene tubes using 0.01% acetic acid with 0.2% BSA as the diluent.[5]
-
-
Plate Setup:
-
Dispense 100 µL of the standardized bacterial suspension into columns 1-11 of a 96-well polypropylene plate.
-
Add 100 µL of sterile MHB to column 12 to serve as a sterility control.[5]
-
Add 11 µL of the 10x serially diluted peptide solutions to columns 1-10.
-
Add 11 µL of the peptide diluent (0.01% acetic acid, 0.2% BSA) to column 11 to serve as a growth control.
-
-
Incubation and Reading:
Data Presentation
Table 1: Key Reagents and Materials for this compound MIC Assay
| Item | Specification | Rationale | Reference |
| Microtiter Plates | 96-well, sterile polypropylene | Prevents binding of cationic peptide to plastic. | [5][6][7] |
| Dilution Tubes | Sterile polypropylene | Prevents peptide adsorption during dilution. | [5] |
| Growth Medium | Mueller-Hinton Broth (MHB) | Standard medium for susceptibility testing. | [5] |
| Peptide Diluent | 0.01% acetic acid + 0.2% BSA | Prevents non-specific binding and maintains solubility. | [5][8] |
| Bacterial Inoculum | Approx. 5 x 10⁵ CFU/mL | Standardized density for reproducible results. | [5][10] |
Table 2: Example MIC Values for this compound
| Organism | MIC Value | Reference |
| Escherichia coli | ~8 µg/mL | [12] |
| Desulfovibrio vulgaris | 62.5 µg/mL (MIC₉₅) | [11] |
Visualizations
Caption: Experimental workflow for the this compound MIC assay.
Caption: Mechanism of action of this compound against bacteria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antimicrobial Peptide, this compound 5, Supports Cell-Mediated but Not Humoral Immunity in the Context of a Mycobacterial Antigen Vaccine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 6. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Cationic Hydrophobic Peptides with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 11. Optimization of antimicrobial peptides for the application against biocorrosive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
Overcoming challenges in the purification of Bactenecin derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Bactenecin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
A1: this compound is a small, cationic antimicrobial peptide (AMP) originally isolated from bovine neutrophils.[1][2] The native form is a 12-amino acid peptide with the sequence RLCRIVVIRVCR-NH2, containing a disulfide bond between the two cysteine residues, which creates a cyclic structure.[3][4] Key characteristics include its broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria, and its cationic and amphipathic nature, which allows it to interact with and disrupt bacterial cell membranes.[3][4] However, natural this compound can exhibit cytotoxicity and may have limitations for industrial production due to stability and high extraction costs.[3][4]
Q2: Why are this compound derivatives being developed?
A2: Researchers are designing and synthesizing this compound derivatives to enhance its therapeutic properties.[3][4] The primary goals are to increase antimicrobial potency, broaden the spectrum of activity, reduce cytotoxicity and hemolytic activity, and improve stability compared to the native peptide.[3][4] Many derivatives are designed as linear peptides, as studies have shown that the disulfide bond in the native structure may not be essential for antimicrobial activity.[3][4][5]
Q3: What are the most common methods for purifying this compound derivatives?
A3: The most widely used and effective method for the purification of this compound derivatives is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3][4] This technique separates peptides based on their hydrophobicity. Ion-exchange chromatography can also be used as an initial or complementary purification step, particularly for recombinant peptides.[1][2]
Q4: What are the major challenges encountered during the purification of this compound derivatives?
A4: Common challenges in the purification of this compound derivatives include:
-
Low yield: This can be due to issues with expression, degradation by proteases, or non-optimal purification conditions.[6]
-
Peptide aggregation and precipitation: The hydrophobic nature of some derivatives can lead to aggregation, especially at high concentrations, making purification and subsequent handling difficult.[7][8][9]
-
Endotoxin contamination: When expressing peptides in Gram-negative bacteria like E. coli, endotoxins (lipopolysaccharides or LPS) from the host cell wall can co-purify with the peptide and must be removed for in vivo applications.[10][11][12][13]
-
Co-purification of impurities: Host cell proteins and other molecules can co-elute with the target peptide, requiring optimization of chromatography conditions to achieve high purity.
-
Poor peak shape and resolution in HPLC: This can be caused by a variety of factors including improper sample preparation, column clogging, or suboptimal mobile phase composition.[14]
Troubleshooting Guides
Low Purification Yield
Q: I am observing a very low yield of my this compound derivative after RP-HPLC purification. What are the possible causes and how can I troubleshoot this?
A: Low yield is a common issue that can stem from several factors throughout the expression and purification workflow.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Proteolytic Degradation | Add protease inhibitors to your lysis buffer. If using a recombinant expression system, consider using a protease-deficient host strain. For fusion proteins, ensure the cleavage reaction goes to completion. |
| Inefficient Elution from Chromatography Resin | Optimize the elution buffer. For RP-HPLC, ensure the organic solvent concentration in the mobile phase is sufficient to elute your peptide. For ion-exchange, adjust the salt concentration or pH of the elution buffer. Consider increasing the elution time by decreasing the flow rate. |
| Peptide Precipitation on the Column | The high concentration of the peptide on the column can lead to precipitation. Try decreasing the amount of sample loaded onto the column or use a linear gradient for elution instead of a step elution to reduce the protein concentration in the elution band. Adding detergents or modifying the salt concentration in the buffers can also help.[7] |
| Suboptimal Binding to the Column | Ensure the pH and composition of your sample and binding buffer are optimal for binding. For ion-exchange chromatography, the pH should be adjusted to ensure your peptide has the correct charge to bind to the resin. |
| Oxidation of the Peptide | If your peptide is susceptible to oxidation, consider adding a reducing agent like DTT or TCEP to your buffers (if it does not interfere with a disulfide bond you want to preserve). |
Peptide Aggregation and Precipitation
Q: My this compound derivative is aggregating and precipitating during and after purification. How can I prevent this?
A: Aggregation is a significant challenge, particularly for hydrophobic antimicrobial peptides.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Peptide Concentration | Avoid overly concentrating the peptide solution.[7] It is often better to work with larger volumes of a more dilute solution. |
| Suboptimal Buffer Conditions | The pH, ionic strength, and presence of certain excipients in the buffer can significantly impact peptide solubility. Screen a variety of buffer conditions to find the optimal one for your specific derivative.[8] Sometimes, including additives like arginine or glutamate can reduce aggregation.[7] |
| Hydrophobic Interactions | The hydrophobic nature of many this compound derivatives can promote self-association. Adding a mild non-ionic detergent (e.g., Tween-20) or organic solvents to your buffers may help to keep the peptide soluble.[7] |
| Temperature Effects | Some proteins are more stable at lower temperatures. Perform purification steps at 4°C to minimize aggregation.[7] |
| Freeze-Thaw Cycles | Repeated freezing and thawing can induce aggregation. Aliquot your purified peptide into single-use volumes before freezing to avoid multiple freeze-thaw cycles. |
Endotoxin Contamination
Q: I am expressing my this compound derivative in E. coli and am concerned about endotoxin contamination. How can I effectively remove endotoxins?
A: Endotoxin removal is critical for any peptide intended for in vivo studies or therapeutic use.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Co-purification with Peptide | Endotoxins are negatively charged and can interact with anion-exchange resins, leading to co-purification.[10] They also have hydrophobic regions that can interact with reverse-phase media. |
| Ineffective Removal Method | Standard purification methods may not be sufficient for complete endotoxin removal. |
| Recontamination | Endotoxins can be introduced from glassware, plasticware, and buffer solutions. |
Endotoxin Removal Strategies:
| Method | Description |
| Ion-Exchange Chromatography | Anion-exchange chromatography is a highly effective method. Under conditions where the peptide is positively charged (pH below its isoelectric point), it will flow through the column while the negatively charged endotoxins bind to the positively charged resin.[12][13] |
| Phase Separation with Triton X-114 | This method utilizes the detergent Triton X-114, which separates into a detergent-rich phase and an aqueous phase upon a temperature shift. Endotoxins partition into the detergent phase, while the target peptide remains in the aqueous phase.[12] |
| Affinity Chromatography | Specialized affinity resins with ligands that bind specifically to endotoxins (e.g., polymyxin B) can be used to remove them from the solution.[11][12] |
| Ultrafiltration | Since endotoxins can form large aggregates, ultrafiltration with a molecular weight cutoff membrane (e.g., 10 kDa) can sometimes be used to separate them from the smaller peptide.[11][15] |
To prevent recontamination, use pyrogen-free labware and solutions. Glassware can be depyrogenated by baking at high temperatures (e.g., 180°C overnight).[10]
Poor HPLC Peak Shape and Resolution
Q: My RP-HPLC chromatogram shows broad, tailing, or split peaks for my this compound derivative. How can I improve the peak shape and resolution?
A: Poor peak shape can compromise purity and make fraction collection difficult.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Column Overload | Injecting too much sample can lead to peak broadening and fronting. Reduce the sample load. |
| Column Clogging | Particulates in the sample can clog the column frit, leading to high backpressure and distorted peaks. Always filter or centrifuge your sample before injection. |
| Suboptimal Mobile Phase | The choice of organic solvent and ion-pairing agent in the mobile phase is critical. Trifluoroacetic acid (TFA) is a common ion-pairing agent that can improve peak shape for peptides. Ensure the mobile phase pH is appropriate for your peptide. Some peptides may require basic conditions for good separation.[16] |
| Secondary Interactions with the Column | Unwanted interactions between the peptide and the silica backbone of the column can cause peak tailing. Using a column with end-capping or a different stationary phase can help. |
| Peptide Instability on the Column | The peptide may be degrading or aggregating during the chromatography run. Try running the separation at a lower temperature. |
Quantitative Data
Table 1: Purification Yield and Purity of Recombinant Antimicrobial Peptides
| Peptide | Expression System | Purification Method | Yield (mg/L) | Purity (%) | Reference |
| This compound Derivatives (BM1, BM2, BM3) | Pichia pastoris | Anion and Cation Exchange, RP-HPLC | Not specified | ~70% | [1][2] |
| Recombinant C-L | E. coli | Ni-NTA Sepharose | 17.84 | >90% (estimated from gel) | [17] |
| Recombinant CLP | E. coli | Ni-NTA Sepharose | 27.56 | 93.6% | [18] |
| Recombinant Mdmcec | E. coli | HisTrap HP Affinity, RP-HPLC | 11.2 | >95% (estimated from gel) | [19] |
| rAGAAN | E. coli | HisTrap FF | 8.01 | >90% (estimated from gel) | [20] |
Note: Direct comparison of yields is challenging due to variations in peptides, expression systems, and analytical methods.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification of this compound Derivatives
This protocol is a general guideline and should be optimized for each specific this compound derivative.
-
Sample Preparation:
-
Dissolve the crude or partially purified peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.
-
-
Chromatography Conditions:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Detection: Monitor absorbance at 210, 220, and 280 nm.[1][2]
-
Gradient:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the prepared sample.
-
Apply a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes). The optimal gradient will depend on the hydrophobicity of the specific derivative and needs to be determined empirically.
-
Wash the column with a high concentration of Mobile Phase B (e.g., 95%) to elute any strongly bound components.
-
Re-equilibrate the column to initial conditions.
-
-
Fraction Collection and Analysis:
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain (e.g., E. coli ATCC 25922) in an appropriate broth (e.g., Luria Broth or Mueller-Hinton Broth) to the logarithmic growth phase.[2][3][4]
-
Dilute the bacterial culture to a final concentration of approximately 1 x 106 Colony Forming Units (CFU)/mL in the assay medium.[3][4]
-
-
Peptide Preparation:
-
Dissolve the purified peptide in sterile water or a suitable buffer to create a stock solution.
-
Perform two-fold serial dilutions of the peptide stock solution in a 96-well microtiter plate using the appropriate broth. The final concentration range should be broad enough to determine the MIC (e.g., 0 µM to 256 µM).[3][4]
-
-
Incubation:
-
Determination of MIC:
Visualizations
Caption: A typical experimental workflow for the expression and purification of this compound derivatives.
Caption: The proposed mechanism of action for this compound derivatives against bacterial cells.
References
- 1. brieflands.com [brieflands.com]
- 2. brieflands.com [brieflands.com]
- 3. Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens [frontiersin.org]
- 5. Improved Derivatives of this compound, a Cyclic Dodecameric Antimicrobial Cationic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Removal Of Bacterial Endotoxins [qiagen.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. sinobiological.com [sinobiological.com]
- 13. pharmtech.com [pharmtech.com]
- 14. lcms.cz [lcms.cz]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. agilent.com [agilent.com]
- 17. mdpi.com [mdpi.com]
- 18. Expression, Purification and Characterization of a Novel Hybrid Peptide CLP with Excellent Antibacterial Activity [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Cloning, recombinant expression, purification, and functional characterization of AGAAN antibacterial peptide - PMC [pmc.ncbi.nlm.nih.gov]
Bactenecin Technical Support Center: Minimizing Mammalian Cell Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the cytotoxic effects of Bactenecin and its derivatives in mammalian cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cationic antimicrobial peptide (AMP) originally isolated from bovine neutrophils.[1] Its structure is a 12-amino acid cyclic peptide, containing a disulfide bond formed by two cysteine residues.[1][2] Like many AMPs, this compound's primary mechanism of action involves disrupting the cell membrane.[2][3] Its positive charge facilitates interaction with negatively charged components of bacterial membranes, leading to permeabilization, leakage of cellular contents, and ultimately, cell death.[1][4]
Q2: Why does this compound exhibit cytotoxicity towards mammalian cells?
While effective against bacteria, this compound's membrane-disrupting capability is not entirely specific to microbial cells, leading to significant cytotoxicity in mammalian cells, including neuronal and glial cells.[5][6] The physical and chemical properties that allow it to disrupt bacterial membranes, such as its amphipathicity and charge, can also cause damage to the membranes of eukaryotic cells, leading to lysis (hemolysis in red blood cells) and cell death.[5]
Q3: What are the primary strategies to reduce this compound's cytotoxicity?
There are two main approaches to mitigate the off-target effects of this compound on mammalian cells:
-
Peptide Modification: This involves altering the amino acid sequence or structure of the peptide. A key finding is that linearizing the peptide by removing its disulfide bond can significantly decrease hemolytic activity and cytotoxicity while often maintaining or even enhancing antimicrobial potency.[1][7] Further modifications, such as substituting specific amino acids to modulate hydrophobicity and net charge, can further optimize its selectivity for bacterial cells over mammalian cells.[1]
-
Advanced Delivery Systems: Encapsulating or conjugating this compound to a carrier molecule can shield it from interacting with mammalian cells until it reaches the target site. For example, conjugating a synthetic this compound derivative to silver nanoclusters has been shown to enhance antibacterial efficacy, reduce cytotoxicity, and protect the peptide from degradation.[8]
Troubleshooting Guide
Problem: I am observing high cytotoxicity or hemolysis in my mammalian cell cultures at concentrations required for antibacterial activity.
This is a common challenge when working with this compound. The following workflow provides steps to diagnose and solve the issue.
Caption: Troubleshooting workflow for addressing high this compound cytotoxicity.
Strategies for Minimizing Cytotoxicity
Peptide Modification and Analogue Design
Altering the structure of this compound is a highly effective method for decoupling its antimicrobial activity from its mammalian cell toxicity.
-
Linearization: The native cyclic structure of this compound contributes significantly to its hemolytic activity. Linearizing the peptide, either by reducing the disulfide bridge or by replacing the cysteine residues with other amino acids like serine or alanine, has been shown to dramatically reduce the agglutination of human erythrocytes.[7]
-
Modulating Hydrophobicity and Charge: By substituting specific amino acids, the peptide's net charge and hydrophobicity can be fine-tuned. Research indicates that designing linear derivatives with an increased net positive charge and reduced hydrophobicity can lead to peptides with higher antimicrobial activity and significantly lower hemolytic activity and cytotoxicity compared to the parent this compound.[1]
The logical relationship between these properties and the peptide's biological effects is visualized below.
Caption: Relationship between this compound properties and biological activity.
Comparative Data of this compound Derivatives
The following table summarizes data on the bioactivity of native this compound (referred to as L2C3V10C11 in the source) and several engineered linear derivatives, demonstrating the successful reduction in cytotoxicity.
| Peptide Sequence | Net Charge | Mean Hydrophobicity (H) | Antimicrobial Activity (GM MIC in µM)¹ | Hemolytic Activity (MHC in µM)² | Cytotoxicity vs. EA.hy926 cells (% viability at 64 µM) |
| This compound (L2C3V10C11) | +4 | 0.498 | 62.9 | 16 | ~20% |
| K2W3V10R11 | +6 | 0.354 | 4.0 | >256 | ~95% |
| W2R3V10R11 | +6 | 0.440 | 4.0 | >256 | ~90% |
| R2W3W10R11 | +6 | 0.479 | 8.0 | 128 | ~75% |
| W2K3K10R11 | +6 | 0.325 | 8.0 | >256 | ~98% |
| K2R3R10K11 | +7 | 0.170 | 8.0 | >256 | ~98% |
| R2F3W10L11 | +4 | 0.601 | 16.0 | 32 | ~40% |
| Source: Adapted from Sun, C. et al. (2019).[1] | |||||
| ¹ Geometric Mean of Minimum Inhibitory Concentration against a panel of food-pathogenic bacteria. Lower values indicate higher activity. | |||||
| ² Minimum Hemolytic Concentration. Higher values indicate lower hemolytic activity (safer). |
Advanced Delivery Systems
Conjugating this compound derivatives to nanocarriers is an emerging strategy to improve their therapeutic profile.
-
Silver Nanoclusters (AgNCs): A synthetic peptide derived from this compound, when conjugated with AgNCs (Dpep-Ag NCs), demonstrated enhanced antibacterial efficacy against E. coli (MIC of 6.5 µM) compared to the components alone.[8] This synergistic effect allows for lower, less toxic concentrations of the peptide to be used. Importantly, such nano-formulations can reduce the peptide's contact with host cells, lowering overall cytotoxicity and protecting it from enzymatic degradation in vivo.[8]
Key Experimental Protocols
Protocol 1: Assessing Mammalian Cell Cytotoxicity (CCK-8/MTT Assay)
This protocol provides a general method for evaluating the effect of this compound or its derivatives on the viability of adherent mammalian cell lines.
Materials:
-
Mammalian cell line of interest (e.g., EA.hy926, Vero, MH-S)[3][9][10]
-
Complete cell culture medium (e.g., DMEM with 5-10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound/derivative peptides, stock solution prepared in a suitable solvent
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
96-well flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed a 96-well plate with a suspension of the mammalian cells at a density of approximately 2 x 10⁵ cells/mL (100 µL per well). Incubate for 24 hours to allow cells to adhere.[1][10]
-
Peptide Preparation: Prepare two-fold serial dilutions of the this compound peptides in the complete cell culture medium to achieve the desired final concentration range (e.g., 1 µM to 256 µM).
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared peptide dilutions to the respective wells. Include wells with medium only (negative control) and wells with a known cytotoxic agent like Triton X-100 (positive control).[10]
-
Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator.[9][10]
-
Viability Assay (CCK-8 Example): Add 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours, or until a sufficient color change is observed.[1]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450-490 nm for CCK-8) using a microplate reader.[1][10]
Data Analysis: Calculate cell viability as a percentage relative to the negative control (untreated cells).
-
% Viability = [(Absorbance_sample - Absorbance_blank) / (Absorbance_control - Absorbance_blank)] x 100
Protocol 2: Hemolysis Assay
This protocol measures the peptide's ability to lyse red blood cells (RBCs), a direct indicator of membrane-disrupting cytotoxicity.
Materials:
-
Fresh human or animal red blood cells (hRBCs)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound/derivative peptides
-
0.2-1% Triton X-100 solution (Positive control for 100% hemolysis)
-
96-well V-bottom or U-bottom plates
-
Centrifuge with a plate rotor
Procedure:
-
RBC Preparation: Wash fresh RBCs three times with cold PBS by centrifuging at 1000 x g for 5 minutes and resuspending the pellet. After the final wash, prepare a 4-5% (v/v) RBC suspension in PBS.[9][10]
-
Peptide Dilution: Prepare two-fold serial dilutions of the peptides in PBS in a 96-well plate (50 µL final volume per well).
-
Incubation: Add 50 µL of the 4-5% RBC suspension to each well containing the peptide dilutions. Also prepare a negative control (RBCs + PBS) and a positive control (RBCs + Triton X-100).[1]
-
Reaction: Incubate the plate at 37°C for 1 hour with gentle agitation.[1][9]
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.[9]
-
Measurement: Carefully transfer 50-100 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the released hemoglobin at 570 nm.[1][10]
Data Analysis: Calculate the percentage of hemolysis using the following formula:
-
% Hemolysis = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control)] x 100 [1]
References
- 1. Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial Activity, Cytotoxicity, and the Mechanism of Action of Bacteriocin from Bacillus subtilis GAS101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a leukocytic antimicrobial peptide, is cytotoxic to neuronal and glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved Derivatives of this compound, a Cyclic Dodecameric Antimicrobial Cationic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Antimicrobial Peptide, this compound 5, Supports Cell-Mediated but Not Humoral Immunity in the Context of a Mycobacterial Antigen Vaccine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens [frontiersin.org]
Technical Support Center: Enhancing the Solubility of Hydrophobic Bactenecin Analogs
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for solubilizing hydrophobic analogs of Bactenecin, a typically cationic and hydrophobic antimicrobial peptide.
Frequently Asked Questions (FAQs)
Q1: Why are my hydrophobic this compound analogs so difficult to dissolve?
A1: The solubility of peptides is largely determined by their amino acid composition. This compound and its analogs often possess a high percentage of hydrophobic residues (e.g., Leucine, Valine, Isoleucine). These residues resist interaction with water, leading to poor solubility in aqueous solutions like buffers. Furthermore, these peptides can aggregate via hydrophobic interactions and hydrogen bonding, making them even harder to dissolve.[1]
Q2: What are the key factors influencing the solubility of these peptides?
A2: Several factors critically affect peptide solubility:
-
Amino Acid Composition: A high proportion of hydrophobic amino acids (>50%) significantly decreases aqueous solubility.[1]
-
Net Charge: The overall charge of the peptide at a given pH is crucial. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.
-
pH of the Solvent: Adjusting the pH away from the peptide's pI can increase its net charge and dramatically improve solubility. Basic peptides are more soluble in acidic solutions, and acidic peptides are more soluble in basic solutions.[1][2]
-
Peptide Length: Longer peptides have a greater surface area for hydrophobic interactions, which can lead to lower solubility.[3]
Q3: How do I determine if my peptide is acidic, basic, or neutral?
A3: You can estimate the net charge of your this compound analog at a neutral pH (around 7) to predict its character:
-
Assign a value of +1 to each basic residue (Arginine/R, Lysine/K) and the N-terminus.
-
Assign a value of -1 to each acidic residue (Aspartic acid/D, Glutamic acid/E) and the C-terminus.
-
Histidine (H) can be considered +1 at pH < 6 and neutral at pH > 6.
-
Sum the values. A positive total indicates a basic peptide , a negative total indicates an acidic peptide , and a total of zero indicates a neutral peptide .[1][2]
Q4: What is the best starting solvent to try for a completely unknown analog?
A4: For a hydrophobic peptide, the recommended starting point is a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF), followed by slow, stepwise dilution with your aqueous buffer.[1] Always test the solubility on a small aliquot of the peptide first to avoid wasting your entire sample.[1][2]
Troubleshooting Guide
| Problem / Observation | Probable Cause | Recommended Solution |
| My lyophilized peptide powder won't dissolve in my aqueous buffer. | The peptide is highly hydrophobic and cannot be hydrated directly by the aqueous solvent. | Use an organic solvent-first approach. Dissolve the peptide completely in a minimal volume of DMSO, DMF, or acetonitrile, then slowly add this stock solution dropwise into your stirring aqueous buffer.[1] |
| The solution is cloudy, has visible particles, or appears as a gel after sonication. | The peptide is not fully dissolved and is suspended as fine particles or has formed aggregates through extensive hydrogen bonding. | This indicates incomplete solubilization. Try sonicating the sample to break up particles.[1] If it remains cloudy, the chosen solvent is not strong enough. The peptide must be recovered by lyophilization before attempting dissolution in a stronger solvent system (e.g., a different organic solvent or one containing a denaturant). |
| My peptide dissolved in DMSO but precipitated when I added the aqueous buffer. | The final concentration of the organic solvent is too low to maintain the peptide's solubility in the aqueous environment. This sudden change in solvent polarity causes the peptide to crash out of solution. | The key is slow, dropwise addition of the peptide-organic stock into the vortexing aqueous buffer. This avoids localized high concentrations of the peptide. If precipitation still occurs, you may need to increase the final percentage of the organic co-solvent or use a different buffer system. |
| I'm concerned that the organic solvent will interfere with my biological assay. | Organic solvents like DMSO can be toxic to cells, typically at concentrations above 0.5-1%.[3] Solvents may also interfere with protein structures or enzyme kinetics. | Aim to keep the final concentration of the organic solvent in your working solution as low as possible, ideally below 1%. If your assay is highly sensitive, consider alternatives to DMSO, such as DMF or acetonitrile, or explore formulation strategies like using cyclodextrins. Note that peptides with Cysteine or Methionine residues should not be dissolved in DMSO as it can cause oxidation.[3] |
Data Presentation & Strategy Tables
The following tables provide summary data to guide your solubilization strategy.
Table 1: Properties of Common Solvents for Hydrophobic Peptides
| Solvent | Abbreviation | Use Case | Considerations |
|---|---|---|---|
| Dimethyl Sulfoxide | DMSO | Excellent for dissolving very hydrophobic and neutral peptides.[1] | Can be toxic to cells at >0.5-1%.[3] Avoid with peptides containing Cys, Met, or Trp due to oxidation risk.[4] |
| Dimethyl Formamide | DMF | Good alternative to DMSO, especially for peptides susceptible to oxidation.[3] | Toxic; handle with appropriate safety measures. |
| Acetonitrile | ACN | Useful for dissolving neutral and hydrophobic peptides. Volatile and easily removed by lyophilization.[1] | May interfere with some biological assays. |
| Isopropanol / Ethanol | - | Milder organic solvents for moderately hydrophobic peptides. | Less effective for extremely hydrophobic sequences. |
| Acetic Acid (10%) | - | For basic (positively charged) peptides that do not dissolve in water.[2] | Lowers the pH of the final solution. Ensure this is compatible with your assay. |
| Ammonium Bicarbonate (0.1M) | - | For acidic (negatively charged) peptides that do not dissolve in water. | Raises the pH of the final solution. |
Table 2: Solubility Strategy Based on Peptide Net Charge
| Peptide Character (at pH 7) | Hydrophobic Content | Recommended Initial Strategy | Secondary Strategy |
|---|---|---|---|
| Basic (Net Charge > 0) | < 50% | 1. Sterile Water2. 10% Acetic Acid[2] | Use the organic solvent-first method (Protocol 2). |
| Acidic (Net Charge < 0) | < 50% | 1. Sterile Water2. 0.1M Ammonium Bicarbonate | Use the organic solvent-first method (Protocol 2). |
| Neutral (Net Charge = 0) | > 25% | Use the organic solvent-first method (Protocol 2). | Add a chaotropic agent like 6M Guanidine HCl (assay compatibility must be verified).[1] |
| Any Charge | > 50% | Use the organic solvent-first method (Protocol 2). | Increase the concentration of the organic solvent or test alternative organic solvents. |
Visual Workflows
The following diagrams illustrate the decision-making process and experimental workflow for solubilizing your peptide analogs.
Caption: Decision workflow for selecting a solubilization strategy.
Caption: Experimental workflow for the organic solvent dilution method.
Experimental Protocols
Protocol 1: Preliminary Solubility Testing (Small-Scale)
This protocol is essential to determine the optimal solvent without risking the entire peptide stock.
Methodology:
-
Aliquot ~1 mg of your lyophilized this compound analog into a sterile microcentrifuge tube.[1]
-
Centrifuge the tube briefly (e.g., 10,000 x g for 1 minute) to ensure all powder is at the bottom.[1]
-
Add 50 µL of sterile, deionized water. Vortex thoroughly. If it dissolves, the peptide is water-soluble.
-
If not soluble, proceed based on the peptide's calculated charge (see Table 2).
-
For Basic Peptides: Add 10% acetic acid dropwise (1-2 µL at a time), vortexing between additions, until the peptide dissolves.[2]
-
For Acidic Peptides: Add 0.1M ammonium bicarbonate dropwise, vortexing between additions, until the peptide dissolves.
-
-
If the peptide is neutral/hydrophobic or remains insoluble after pH adjustment, proceed to test organic solvents. Add 20-50 µL of DMSO. Vortex and sonicate for 10-15 seconds.[1]
-
Record which solvent system was successful and estimate the concentration. This informs the scale-up dissolution.
Protocol 2: Solubilization of Hydrophobic/Neutral Peptides using Organic Solvents
This is the primary method for peptides with >50% hydrophobic residues or neutral peptides with low charge density.
Methodology:
-
Weigh the desired amount of lyophilized peptide in a sterile tube.
-
Centrifuge briefly to collect the powder at the bottom.
-
Add the minimum volume of pure DMSO (or DMF/ACN) required to fully dissolve the peptide. Start with a small volume (e.g., 50 µL for 1-2 mg) and vortex.
-
If needed, sonicate the tube in a water bath for 10-30 seconds to aid dissolution.[1] The solution must be perfectly clear and free of particulates.
-
In a separate tube, prepare the final desired volume of your aqueous buffer (e.g., PBS, Tris).
-
While vigorously vortexing the aqueous buffer, add the peptide-organic stock solution very slowly, drop by drop.
-
Once all the peptide stock is added, continue to vortex for another 30 seconds.
-
Before use, centrifuge the final solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any micro-precipitates that may not be visible. Carefully transfer the supernatant to a new tube.
Protocol 3: Solubilization of Charged Peptides using pH Adjustment
This method is suitable for charged peptides that are not excessively hydrophobic.
Methodology:
-
Weigh the peptide and collect it at the bottom of the tube by centrifugation.
-
Add a volume of sterile, deionized water that is less than your final target volume (e.g., add 800 µL if your final volume is 1 mL).
-
Vortex and sonicate. If the peptide does not dissolve, proceed with pH adjustment.
-
For Basic Peptides (Net Positive Charge): Add a small amount of a suitable acid (e.g., 10-25% acetic acid) dropwise while vortexing until the solution becomes clear.[2]
-
For Acidic Peptides (Net Negative Charge): Add a small amount of a suitable base (e.g., 0.1M ammonium bicarbonate or dilute ammonium hydroxide) dropwise while vortexing until the solution becomes clear.[2]
-
Once the peptide is fully dissolved, add your concentrated buffer stock (e.g., 100 µL of 10x PBS for a 1 mL final volume) and bring the solution to the final volume with sterile water.
-
Verify that the final pH of the solution is compatible with your experimental design.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. biobasic.com [biobasic.com]
- 3. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. Improved Derivatives of this compound, a Cyclic Dodecameric Antimicrobial Cationic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bactenecin and Other Key Cathelicidin Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Bactenecin with other prominent cathelicidin antimicrobial peptides (AMPs), including LL-37, CAP18, and SMAP29. The information presented is curated from experimental data to assist in the evaluation and selection of these peptides for research and development purposes.
Overview of Cathelicidin Antimicrobial Peptides
Cathelicidins are a crucial component of the innate immune system in vertebrates. They are characterized by a conserved N-terminal cathelin-like domain and a highly variable C-terminal antimicrobial peptide domain. Upon infection or inflammation, the pro-peptide is cleaved to release the active AMP. These peptides exhibit a broad spectrum of antimicrobial activity against bacteria, fungi, and some viruses. Beyond direct pathogen killing, many cathelicidins also possess immunomodulatory functions.
This compound , a dodecapeptide isolated from bovine neutrophils, is one of the smallest known cathelicidins.[1] Its cyclic structure, formed by a disulfide bond, is a key feature influencing its activity.[1] Other well-studied cathelicidins include the human LL-37 , the rabbit CAP18 , and the sheep SMAP29 , each with distinct structural and functional characteristics.
Comparative Performance Data
The following tables summarize the quantitative data on the antimicrobial and cytotoxic performance of this compound and other selected cathelicidins. It is important to note that direct comparisons of Minimum Inhibitory Concentration (MIC) and hemolytic activity can be influenced by variations in experimental conditions between different studies.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. Lower MIC values indicate higher antimicrobial potency.
| Peptide | Target Organism | MIC (µg/mL) | Reference |
| This compound | Escherichia coli | 8 | [2] |
| Staphylococcus aureus | >32 | [3] | |
| Pseudomonas aeruginosa | >32 | [3] | |
| Bac2A (linear this compound) | Escherichia coli | 128 | [3] |
| Staphylococcus aureus | 32 | [3] | |
| Pseudomonas aeruginosa | 128 | [3] | |
| LL-37 | Escherichia coli | 5-10 | [4] |
| Staphylococcus aureus | 5-10 | [4] | |
| Pseudomonas aeruginosa | 5-10 | [4] | |
| CAP18 | Escherichia coli | 2 | [3] |
| Staphylococcus aureus | 8 | [3] | |
| Pseudomonas aeruginosa | 2 | [3] | |
| SMAP29 | Escherichia coli | 0.1-9.8 | [5] |
| Staphylococcus aureus | 0.3-5.2 | [5] | |
| Pseudomonas aeruginosa | 0.1-9.8 | [5] |
Note: The MIC values presented are compiled from different studies and may not be directly comparable due to variations in experimental protocols and bacterial strains used.
Cytotoxicity: Hemolytic Activity
Hemolytic activity is a measure of the peptide's toxicity towards eukaryotic cells, specifically red blood cells. It is often reported as the concentration of the peptide that causes 50% hemolysis (HC50). Lower HC50 values indicate higher cytotoxicity.
| Peptide | HC50 (µM) | Reference |
| This compound | >64 | [6] |
| LL-37 | >80 | [7] |
| CAP18 | >32 µg/mL (minimal hemolysis) | [8] |
| SMAP29 | ~50 | [5] |
Note: The presented hemolytic activity data is sourced from various studies. Direct comparison should be made with caution due to potential differences in experimental setups.
Mechanism of Action
Cathelicidins employ diverse mechanisms to exert their antimicrobial and immunomodulatory effects. The primary mode of action for many, including this compound, involves the disruption of microbial cell membranes.
This compound: Membrane Permeabilization
This compound's cationic and amphipathic nature facilitates its interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1] This interaction leads to membrane permeabilization, disruption of membrane integrity, and ultimately cell death.[1][9] Computational modeling suggests that this compound can deeply insert into the membrane.[9]
LL-37: A Multifaceted Effector
LL-37, in addition to its membrane-disrupting capabilities, exhibits complex immunomodulatory functions by interacting with various host cell receptors and signaling pathways. It can modulate inflammatory responses, promote wound healing, and influence angiogenesis. LL-37's interaction with receptors like FPR2, EGFR, and P2X7 can activate downstream signaling cascades such as PI3K/Akt and MAPK/Erk, leading to diverse cellular responses.[10]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol outlines a standard broth microdilution method for determining the MIC of antimicrobial peptides.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Antimicrobial peptide stock solution
-
Sterile diluent (e.g., 0.01% acetic acid, 0.2% BSA)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Peptide Preparation: Prepare a series of twofold dilutions of the antimicrobial peptide in the sterile diluent.
-
Bacterial Inoculum Preparation: Dilute the overnight bacterial culture in fresh MHB to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Plate Setup:
-
Add 50 µL of sterile MHB to all wells of the 96-well plate.
-
Add 50 µL of the highest peptide concentration to the first well of each row to be tested.
-
Perform serial dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well in the dilution series. This will result in 50 µL of varying peptide concentrations in each well.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Hemolysis Assay
This protocol describes a method to assess the hemolytic activity of antimicrobial peptides against red blood cells.
Materials:
-
Freshly collected red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Antimicrobial peptide stock solution
-
Triton X-100 (positive control for 100% hemolysis)
-
96-well microtiter plates
-
Centrifuge
-
Spectrophotometer
Procedure:
-
RBC Preparation:
-
Centrifuge the whole blood to pellet the RBCs.
-
Wash the RBC pellet with PBS several times until the supernatant is clear.
-
Resuspend the washed RBCs in PBS to a final concentration of 2-8% (v/v).
-
-
Peptide Dilutions: Prepare serial dilutions of the antimicrobial peptide in PBS.
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the RBC suspension to each well.
-
Add 50 µL of the peptide dilutions to the respective wells.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs with Triton X-100 to a final concentration of 1%).
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a wavelength of 405-450 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Conclusion
This compound and other cathelicidins represent a promising class of antimicrobial agents with diverse activities. This guide provides a comparative overview to aid researchers in their exploration of these peptides. While this compound demonstrates moderate antimicrobial activity, particularly against Gram-negative bacteria, and relatively low cytotoxicity, other cathelicidins like SMAP29 and CAP18 show broader and more potent antimicrobial profiles. The choice of peptide will ultimately depend on the specific application, balancing the required antimicrobial efficacy with an acceptable cytotoxicity profile. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive ranking of these potent biomolecules.
References
- 1. Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens [frontiersin.org]
- 7. Frontiers | Backbone Cyclization and Dimerization of LL-37-Derived Peptides Enhance Antimicrobial Activity and Proteolytic Stability [frontiersin.org]
- 8. Dissection of the antimicrobial and hemolytic activity of Cap18: Generation of Cap18 derivatives with enhanced specificity | PLOS One [journals.plos.org]
- 9. Antimicrobial Action of the Cyclic Peptide this compound on Burkholderia pseudomallei Correlates with Efficient Membrane Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Bactenecin and Defensin Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial peptides Bactenecin and defensins, supported by experimental data and detailed methodologies.
Introduction
This compound and defensins are two important classes of cationic antimicrobial peptides (AMPs) that play a crucial role in the innate immune system of various organisms. While both exhibit broad-spectrum antimicrobial activity, they differ significantly in their structure, origin, and mechanisms of action. This guide offers a comparative analysis of their activities, providing a valuable resource for the development of new therapeutic agents.
This compound is a small, 12-amino acid peptide originally isolated from bovine neutrophils.[1][2][3] Its structure is characterized by a single disulfide bond, forming a cyclic loop.[2][3] In contrast, defensins are a larger and more diverse family of peptides, typically 18-45 amino acids in length, found across a wide range of species, including vertebrates, invertebrates, plants, and fungi.[4] They are characterized by a conserved pattern of three to four disulfide bonds that stabilize a β-sheet-rich structure.[4][5]
Mechanism of Action
Both this compound and defensins primarily target microbial membranes, leading to cell death. However, the specifics of their interactions and downstream effects can vary.
This compound: The primary mechanism of action for this compound involves the disruption of microbial membrane integrity.[1][2] Its cationic nature facilitates interaction with negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2] This interaction leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.[1][2] Some proline-rich variants of this compound have also been shown to inhibit protein synthesis within the bacterial cytosol.[6]
Defensins: The antimicrobial activity of defensins is also largely attributed to their ability to permeabilize microbial membranes.[5][7] Their positive charge allows for electrostatic attraction to the negatively charged microbial cell surfaces.[7] Beyond simple membrane disruption, defensins can employ a variety of mechanisms, including the inhibition of bacterial cell wall synthesis by binding to lipid II, a crucial precursor molecule.[5] Furthermore, some defensins can translocate into the cytoplasm and interfere with essential cellular processes by interacting with DNA and other intracellular targets.[5][8]
In addition to their direct antimicrobial effects, defensins are known to be key players in modulating the host's innate and adaptive immune responses.[4][7] They can act as signaling molecules, influencing cytokine production and activating various immune cells.[4][7] The expression of some defensins, particularly β-defensins, is inducible by bacterial products like LPS and pro-inflammatory mediators, often involving signaling pathways such as NF-κB and STAT.[7][9]
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound, its derivatives, and various defensins against a selection of pathogenic microorganisms, providing a quantitative comparison of their potency.
| Peptide | Organism | MIC (µg/mL) | Reference |
| This compound (Native) | Escherichia coli | >32 | [10] |
| This compound Derivative (BM1) | Escherichia coli | 4 | [10] |
| This compound Derivative (BM3) | Escherichia coli | 8 | [10] |
| Bac8c (this compound Derivative) | Escherichia coli | 6 (MBC) | [11] |
| Human β-defensin 2 (HBD-2) | Escherichia coli | 3.7 - 25.0 | [12] |
| Human β-defensin 3 (HBD-3) | Escherichia coli | 4.0 - 8.0 | [12][13] |
| Human Neutrophil Peptide 1 (HNP-1) | Escherichia coli | 12 (median) | [13] |
| Human β-defensin 2 (HBD-2) | Staphylococcus aureus | >250 | [12] |
| Human β-defensin 3 (HBD-3) | Staphylococcus aureus | 1.0 (median) | [13] |
| Human Neutrophil Peptide 1 (HNP-1) | Staphylococcus aureus | 4.0 (median) | [13] |
| Chicken β-defensin 4 (sAvBD-4) | MRSA | Not specified | [14] |
| Chicken β-defensin 10 (sAvBD-10) | MRSA | Not specified | [14] |
| Human β-defensin 2 (HBD-2) | Candida albicans | 4.6 - 59.2 | [12] |
| Human β-defensin 3 (HBD-3) | Candida albicans | 2.8 - 7.1 | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the activity of antimicrobial peptides like this compound and defensins.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial peptide that visibly inhibits the growth of a microorganism.
-
Preparation of Microbial Inoculum: A single colony of the test microorganism is inoculated into a suitable broth medium and incubated to reach the mid-logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[15]
-
Peptide Dilution: The antimicrobial peptide is serially diluted in the appropriate broth medium in a 96-well microtiter plate.[16]
-
Inoculation and Incubation: The standardized microbial inoculum is added to each well of the microtiter plate containing the diluted peptide. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[2][17]
-
Determination of MIC: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.[2] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[16]
Membrane Permeabilization Assay (Propidium Iodide Uptake)
This assay measures the ability of an antimicrobial peptide to disrupt the integrity of the bacterial cell membrane using the fluorescent dye propidium iodide (PI). PI can only enter cells with compromised membranes and intercalates with nucleic acids, leading to a significant increase in fluorescence.
-
Bacterial Suspension Preparation: A mid-log phase bacterial culture is harvested, washed, and resuspended in a suitable buffer (e.g., PBS) to a specific optical density.[2]
-
Peptide Treatment: The antimicrobial peptide is added to the bacterial suspension at a desired concentration (e.g., 1x MIC).[2]
-
PI Staining: Propidium iodide is added to the peptide-treated bacterial suspension to a final concentration of approximately 10 µg/mL and incubated for a specific period (e.g., 30 minutes at 4°C) in the dark.[2]
-
Flow Cytometry Analysis: The fluorescence of the bacterial cells is analyzed using a flow cytometer. An increase in the percentage of PI-positive cells compared to an untreated control indicates membrane permeabilization.[2]
Visualizing Molecular Interactions and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the activity of this compound and defensins.
Caption: Mechanism of this compound Action.
Caption: Inducible Expression of β-defensins.
Conclusion
Both this compound and defensins represent promising candidates for the development of novel antimicrobial therapies. This compound's small size and potent activity, particularly in its synthetic derivatives, make it an attractive template for peptide-based drug design. Defensins, with their broader range of activities that include immunomodulation, offer a more complex but potentially more powerful approach to combating infections. This comparative guide provides a foundational understanding of their respective activities, empowering researchers to make informed decisions in the pursuit of new and effective treatments against pathogenic microorganisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens [frontiersin.org]
- 4. Defensin - Wikipedia [en.wikipedia.org]
- 5. bachem.com [bachem.com]
- 6. The Antimicrobial Peptide, this compound 5, Supports Cell-Mediated but Not Humoral Immunity in the Context of a Mycobacterial Antigen Vaccine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Systematic Analysis of Intracellular-targeting Antimicrobial Peptides, this compound 7, Hybrid of Pleurocidin and Dermaseptin, Proline–Arginine-rich Peptide, and Lactoferricin B, by Using Escherichia coli Proteome Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multifaceted immune functions of human defensins and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Human β-Defensins 2 and 3 Demonstrate Strain-Selective Activity against Oral Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial activity of human defensins against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Antimicrobial activities of chicken β-defensin (4 and 10) peptides against pathogenic bacteria and fungi [frontiersin.org]
- 15. ias.ac.in [ias.ac.in]
- 16. brieflands.com [brieflands.com]
- 17. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Intracellular Targets of Bactenecin: A Comparative Guide
Bactenecin (Bac) is a potent, cyclic antimicrobial peptide (AMP) originally isolated from bovine neutrophils.[1][2][3] While its ability to disrupt bacterial membranes is a known mechanism of action, a growing body of evidence indicates that this compound and its derivatives also exert their antimicrobial effects by engaging specific intracellular targets.[4][5][6] This guide provides a comparative overview of the identified intracellular targets of this compound, the experimental methodologies used for their validation, and how its mechanism compares to other antimicrobial peptides.
Identified Intracellular Targets of this compound
Systematic approaches, particularly using Escherichia coli proteome microarrays, have been instrumental in identifying the intracellular binding partners of this compound.[4][7] Unlike many AMPs that solely rely on membrane lysis, this compound and its fragments can translocate into the bacterial cytoplasm to inhibit essential cellular processes.[6][8]
Key identified targets and affected pathways in E. coli include:
-
Purine Metabolism: this compound has been shown to preferentially bind to proteins involved in purine metabolism.[4][7]
-
Histidine Kinase: This finding suggests that this compound may interfere with bacterial two-component signal transduction systems.[4][7]
-
Heat Shock Protein DnaK: Although not a top hit under stringent cutoff conditions, the interaction between this compound and the chaperone protein DnaK has been observed, corroborating earlier findings.[4]
-
Ribosomal Proteins: While functional enrichment analysis did not pinpoint ribosomal proteins as a primary target category, 11 ribosomal proteins were identified in the list of this compound-binding proteins, aligning with reports that proline-rich AMPs can inhibit protein synthesis.[4][8]
-
Arginine Decarboxylase: This enzyme, crucial for E. coli's survival in acidic environments, was identified as a common target for this compound and three other AMPs, suggesting a shared mechanism for enhanced bacterial killing in acidic conditions.[4][7]
Comparison with Other Intracellular-Targeting AMPs
The strategy of targeting intracellular components is not unique to this compound. A comparative analysis reveals both shared and distinct mechanisms among different AMPs, highlighting the diverse evolutionary strategies for combating microbial threats.
| Antimicrobial Peptide | Primary Intracellular Targets/Pathways Affected | Shared Target with this compound |
| This compound 7 (Bac7) | Purine metabolism, histidine kinase, DnaK, ribosomal proteins.[4][7] | Purine Metabolism (with LfcinB), Arginine Decarboxylase (with all below) |
| Lactoferricin B (LfcinB) | Transcription-related activities, carbohydrate biosynthesis, purine metabolism, lipopolysaccharide (LPS) biosynthesis.[4][7] | Purine Metabolism |
| P-Der (Pleurocidin-Dermaseptin Hybrid) | Catabolic processes of small molecules.[4][7] | Arginine Decarboxylase |
| PR-39 (Proline-Arginine-rich Peptide) | RNA and folate metabolism, lipopolysaccharide (LPS) biosynthesis.[4][7] | Arginine Decarboxylase |
This table summarizes findings from a systematic analysis using E. coli proteome microarrays.[4]
Performance and Activity of this compound and Its Derivatives
This compound and its synthetic derivatives have been evaluated for their antimicrobial efficacy against various pathogens. Modifications to the peptide's sequence, such as altering charge and hydrophobicity, have been explored to enhance activity and reduce cytotoxicity.[2][9][10]
| Peptide | Target Organism | MIC (μM) | Hemolytic Activity (MHC) | Cytotoxicity | Key Finding |
| This compound (Native) | E. coli ATCC25922 | ~8 µg/mL | Higher | Higher | Exhibits broad-spectrum activity but with notable cytotoxicity.[2][9] |
| BM1, BM3 (Derivatives) | E. coli ATCC25922 | Improved vs. Native | Not specified | Not specified | Increased positive charge and hydrophobicity can enhance antibacterial function.[2] |
| K₂W₃V₁₀R₁₁ (Derivative) | Food-pathogens | Lower than native | Significantly Lower | Significantly Lower | Higher antimicrobial activity and cell selectivity with reduced toxicity.[9] |
| W₂R₃V₁₀R₁₁ (Derivative) | Food-pathogens | Lower than native | Significantly Lower | Significantly Lower | Demonstrates potential as an alternative to traditional antibiotics for food pathogens.[9] |
Experimental Protocols for Target Validation
Validating the interaction between this compound and its putative intracellular targets requires a combination of high-throughput screening and specific binding assays.
E. coli Proteome Microarray Assay
This high-throughput technique is used for the systematic identification of protein targets from a whole-proteome library.
Methodology:
-
Protein Expression and Purification: Clones from an E. coli K12 ASKA library are cultured, and protein expression is induced (e.g., with IPTG). Cell pellets are collected, and the His-tagged proteins are purified.[4]
-
Microarray Fabrication: The purified proteins are printed onto a suitable microarray slide surface.
-
Peptide Labeling: The antimicrobial peptide of interest (e.g., a fragment of this compound) is labeled with a fluorescent dye.
-
Incubation and Probing: The microarray is incubated with the fluorescently labeled peptide. A fluorescently labeled anti-His antibody is used as a control to quantify the amount of protein at each spot.[4]
-
Data Acquisition and Analysis: The microarray is scanned to measure fluorescence intensity. The relative binding ability is calculated as the ratio of the peptide's fluorescence intensity to that of the anti-His antibody.[4] Software such as GenePix Pro and ProCAT is used for signal alignment and normalization.[4]
Affinity Pull-Down Assay
This assay is a common method to confirm a direct interaction between a "bait" protein (the target) and a "prey" (this compound).
Methodology:
-
Bait Protein Immobilization: A purified, tagged "bait" protein (e.g., a GST-tagged putative target protein) is incubated with affinity beads (e.g., Glutathione Sepharose) to immobilize it.[11]
-
Control Preparation: A control experiment is set up using the tag only (e.g., GST) to identify proteins that bind non-specifically to the tag or the beads.[11]
-
Incubation with Prey: The immobilized bait protein is incubated with a solution containing the "prey" (e.g., labeled this compound or a cell lysate containing this compound).
-
Washing: The beads are washed multiple times with a suitable buffer (e.g., PBS) to remove non-specifically bound molecules.[11]
-
Elution: The protein complexes are eluted from the beads using an elution buffer (e.g., one containing a competitive analyte or having a low pH).[12]
-
Analysis: The eluted fractions are analyzed by SDS-PAGE, Western blotting, or mass spectrometry to confirm the presence of the prey protein, thereby validating the interaction.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz help to illustrate the complex processes involved in validating this compound's intracellular targets.
Caption: Workflow for identifying this compound's intracellular targets using a proteome microarray.
Caption: Postulated mechanism of this compound's intracellular action leading to growth inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. brieflands.com [brieflands.com]
- 3. genscript.com [genscript.com]
- 4. Systematic Analysis of Intracellular-targeting Antimicrobial Peptides, this compound 7, Hybrid of Pleurocidin and Dermaseptin, Proline–Arginine-rich Peptide, and Lactoferricin B, by Using Escherichia coli Proteome Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Systematic Analysis of Intracellular-targeting Antimicrobial Peptides, this compound 7, Hybrid of Pleurocidin and Dermaseptin, Proline-Arginine-rich Peptide, and Lactoferricin B, by Using Escherichia coli Proteome Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Antimicrobial Peptide, this compound 5, Supports Cell-Mediated but Not Humoral Immunity in the Context of a Mycobacterial Antigen Vaccine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. 牽引測試 [sigmaaldrich.com]
- 12. bioclone.net [bioclone.net]
Statistical Showdown: Analyzing Bactenecin's Efficacy Against Microbial Threats
A Comparative Guide for Researchers and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents, the bovine-derived peptide Bactenecin has emerged as a promising candidate. Its efficacy, however, must be rigorously evaluated and compared against other antimicrobial peptides (AMPs) to ascertain its therapeutic potential. This guide provides a comprehensive overview of the statistical methods crucial for analyzing this compound efficacy data, presents comparative data against other AMPs, details key experimental protocols, and visualizes its mechanisms of action.
Unveiling the Data: A Comparative Analysis
The antimicrobial potency of this compound and its derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values represent the lowest concentration of the peptide required to inhibit visible growth and to kill 99.9% of the bacterial population, respectively. A lower MIC/MBC value indicates higher efficacy.
Below is a comparative summary of the in vitro efficacy of this compound and its derivatives against various bacterial strains, alongside other antimicrobial agents.
| Peptide/Compound | Organism | MIC (µg/mL) | MBC (µM) | Citation |
| This compound (BN) | Escherichia coli ATCC 25922 | ~8 | - | [1] |
| This compound Derivative (BM1) | Escherichia coli ATCC 25922 | <8 | - | [1] |
| This compound Derivative (BM2) | Escherichia coli ATCC 25922 | <8 | - | [1] |
| This compound Derivative (BM3) | Escherichia coli ATCC 25922 | <8 | - | [1] |
| This compound | MDR-L. monocytogenes | - | 128 | [2][3] |
| This compound | MDR-S. aureus | - | 128 | [2][3] |
| Silver Nanoparticles (AgNPs) | MDR-L. monocytogenes | - | 64 | [2][3] |
| Silver Nanoparticles (AgNPs) | MDR-S. aureus | - | 64 | [2][3] |
| This compound | Burkholderia pseudomallei | >97% killing at 20 µM | - | [4] |
| BMAP-18 | Burkholderia pseudomallei | >97% killing at 20 µM | - | [4] |
| CA-MA | Burkholderia pseudomallei | >97% killing at 20 µM | - | [4] |
| RTA3 | Burkholderia pseudomallei | >97% killing at 20 µM | - | [4] |
Deciphering the Action: Mechanism of this compound
This compound exerts its antimicrobial effects through a multi-faceted approach, primarily targeting bacterial membranes and intracellular processes. Unlike many AMPs that solely rely on membrane disruption, this compound can translocate across the bacterial membrane to inhibit essential cellular functions.[5]
One of the key intracellular mechanisms of proline-rich AMPs like this compound is the inhibition of protein synthesis.[5] This is achieved by targeting the bacterial ribosome, thereby halting the production of essential proteins and leading to bacterial cell death. Additionally, studies have shown that this compound can interact with the heat shock protein DnaK, further disrupting cellular processes.[6]
Below is a diagram illustrating the proposed mechanism of action for this compound.
Caption: Proposed mechanism of action for this compound.
Experimental Corner: Protocols for Efficacy Testing
Accurate and reproducible experimental data are the bedrock of any robust statistical analysis. Provided below are detailed protocols for two key assays used to evaluate the efficacy of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Workflow:
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Detailed Protocol:
-
Preparation of this compound dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[7]
-
Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[7]
-
Incubation: The inoculated plate is incubated at 37°C for 18-24 hours.[7]
-
Observation: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible bacterial growth.[8]
Time-Kill Assay
The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Experimental Workflow:
Caption: Workflow for the Time-Kill assay.
Detailed Protocol:
-
Bacterial Culture Preparation: A bacterial culture is grown to a specific phase, typically the mid-logarithmic phase, in a suitable broth. The culture is then diluted to a starting inoculum of approximately 10^5 - 10^6 CFU/mL.[9]
-
Addition of this compound: this compound is added to the bacterial cultures at various concentrations, often multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without any peptide is also included.[9]
-
Sampling Over Time: The cultures are incubated at 37°C with shaking. Aliquots are removed at specific time intervals (e.g., 0, 2, 4, 8, and 24 hours).[10]
-
Viable Cell Counting: Each aliquot is serially diluted and plated onto appropriate agar plates. The plates are then incubated until colonies are visible.[10]
-
Data Analysis: The number of colonies is counted to determine the CFU/mL at each time point. The results are typically plotted as the logarithm of CFU/mL versus time to generate time-kill curves. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[10]
Statistical Methods for Robust Analysis
Dose-Response Analysis
Dose-response curves are fundamental for characterizing the relationship between the concentration of this compound and its antimicrobial effect. Statistical models, such as the four-parameter logistic model, can be fitted to the data to determine key parameters like the IC50 (the concentration that causes 50% inhibition).
Analysis of Variance (ANOVA)
ANOVA is a powerful statistical test used to compare the means of two or more groups. In the context of this compound efficacy, ANOVA can be used to determine if there are statistically significant differences in the MIC values of this compound and its derivatives against a particular bacterium, or to compare the efficacy of this compound against other AMPs.[1] A post-hoc test, such as Tukey's or Duncan's test, is often used to identify which specific groups differ from each other.[1]
Time-Kill Curve Analysis
Statistical analysis of time-kill data can involve comparing the slopes of the killing curves or the area under the curve (AUC). More advanced pharmacodynamic models can also be employed to describe the entire time course of bacterial killing and regrowth.
Conclusion
The comprehensive analysis of this compound's efficacy requires a combination of well-designed experiments and appropriate statistical methods. By presenting data in a clear, comparative format and providing detailed experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate this compound and its potential as a next-generation antimicrobial agent. The visualized mechanisms of action and experimental workflows further enhance the understanding of this promising peptide.
References
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Action of the Cyclic Peptide this compound on Burkholderia pseudomallei Correlates with Efficient Membrane Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antimicrobial Peptide, this compound 5, Supports Cell-Mediated but Not Humoral Immunity in the Context of a Mycobacterial Antigen Vaccine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Analysis of Intracellular-targeting Antimicrobial Peptides, this compound 7, Hybrid of Pleurocidin and Dermaseptin, Proline–Arginine-rich Peptide, and Lactoferricin B, by Using Escherichia coli Proteome Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Frontiers | Characterization of the Bioactivity and Mechanism of this compound Derivatives Against Food-Pathogens [frontiersin.org]
- 9. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]
- 10. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
